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  • Product: 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide
  • CAS: 1210911-04-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Properties and Synthetic Applications of 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide

Executive Summary In modern medicinal chemistry and drug development, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 4-(2,6-Dimethyl-tetrahydro-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide (CAS: 1210911-04-8) [1] represents a highly specialized, dual-functional scaffold. It combines the steric complexity and metabolic stability of a substituted tetrahydropyran (THP) ring with the electronic versatility of a pyridine N-oxide.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic synthetic vector. The N-oxide moiety serves a critical dual purpose: it significantly enhances the aqueous solubility of the lipophilic framework, and it acts as a traceless, highly regioselective directing group for late-stage C-H functionalization[2]. Because the C4 position of the pyridine ring is blocked by the bulky THP group, this molecule is primed for precision functionalization at the C2 and C6 positions, making it an invaluable precursor for complex biaryl kinase inhibitors and GPCR ligands.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical baseline of this compound is essential for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core metrics and the causality behind their pharmacological relevance[3].

PropertyValueCausality / Impact on Drug Development
CAS Number 1210911-04-8Unique registry identifier for library procurement and patent mapping[1].
Molecular Formula C12H17NO2Establishes the exact mass (207.13 m/z) required for precise LC-MS reaction tracking.
Molecular Weight 207.27 g/mol Fits perfectly within the "Rule of 3" for fragment-based drug discovery, allowing ample room for downstream elaboration.
Topological Polar Surface Area (TPSA) ~34.5 ŲThe N-oxide (~25.5 Ų) and ether (~9.0 Ų) provide sufficient polarity to offset the lipophilic dimethyl groups, ensuring favorable aqueous solubility without violating membrane permeability limits.
Hydrogen Bond Acceptors (HBA) 2The N-oxide and ether oxygens act as critical interaction nodes for target protein binding pockets.
Rotatable Bonds 1High rigidity minimizes entropic penalty upon target binding, increasing overall binding affinity.

Stereochemical Architecture

The 2,6-dimethyl-tetrahydropyran (THP) ring introduces significant stereochemical complexity. The ring contains three stereocenters (C2, C4, and C6).

  • Thermodynamic Preference: The cis-2,6-dimethyl configuration is overwhelmingly preferred because it allows both methyl groups to occupy equatorial positions within the THP chair conformation, minimizing 1,3-diaxial steric clashes.

  • C4-Substitution: The attachment of the pyridine N-oxide at the C4 position introduces another conformational variable. To avoid severe steric strain with the axial protons of the THP ring, the bulky pyridine N-oxide group will exclusively adopt an equatorial orientation.

G A 4-(2,6-Dimethyl-THP) Pyridine 1-oxide B cis-2,6-dimethyl (Equatorial, Equatorial) A->B Major Isomer C trans-2,6-dimethyl (Equatorial, Axial) A->C Minor Isomer D C4-Pyridine Equatorial (Thermodynamically Stable) B->D Preferred Conformer E C4-Pyridine Axial (Steric Clash) B->E Disfavored

Fig 1: Stereochemical conformational analysis of the 2,6-dimethyl-tetrahydropyran ring.

Mechanistic Reactivity: The N-Oxide as a Directing Group

Unactivated pyridines are notoriously poor substrates for electrophilic aromatic substitution and transition-metal catalyzed cross-coupling due to the electron-withdrawing nature of the nitrogen atom and its tendency to poison metal catalysts via strong coordination.

Converting the pyridine to an N-oxide fundamentally alters this reactivity profile[2]. The N-oxide oxygen acts as an excellent coordinating ligand for Palladium(II) catalysts. Once coordinated, the Pd(II) center is brought into close proximity to the C2 (and C6) protons. Through a Concerted Metalation-Deprotonation (CMD) mechanism—typically assisted by an internal base like acetate or carbonate—the C-H bond is cleaved, forming a stable palladacycle[4]. Because the C4 position is blocked by the THP ring, this molecule is an ideal substrate for exclusive C2/C6 functionalization.

G A Pd(II) Catalyst Active Species B N-Oxide Coordination (Substrate Binding) A->B + Substrate C Concerted Metalation-Deprotonation (CMD) at C2 Position B->C Base assisted D Palladacycle Intermediate C->D E Oxidative Addition (Aryl Halide) D->E + Ar-X F Pd(IV) Intermediate E->F G Reductive Elimination F->G G->A Catalyst Regeneration H C2-Arylated Pyridine N-oxide G->H Product Release

Fig 2: Catalytic cycle of Pd-catalyzed C2-arylation directed by the pyridine N-oxide moiety.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes a specific analytical checkpoint to confirm causality and progress.

Protocol 1: Regioselective C2-Arylation via Pd-Catalyzed C-H Activation

This protocol adapts the foundational methodologies established by Fagnou and Chang for the direct arylation of pyridine N-oxides[4][5].

Reagents:

  • 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide (1.0 equiv)

  • Aryl Iodide or Bromide (1.5 equiv)

  • Pd(OAc)₂ (10 mol%) - Pre-catalyst; acetate ligands are mandatory for the CMD step.

  • Ag₂CO₃ (2.0 equiv) - Acts as both a base to assist deprotonation and a halide scavenger to drive the catalytic cycle forward.

  • Toluene or p-Xylene (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the N-oxide, Aryl Halide, Pd(OAc)₂, and Ag₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Solvent Addition: Add anhydrous solvent via syringe. Seal the tube tightly.

  • Heating: Submerge the reaction vessel in a pre-heated oil bath at 110–130 °C. Stir vigorously for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove silver salts and palladium black. Concentrate the filtrate under reduced pressure.

Self-Validation Checkpoint:

  • In-Process (TLC): Run a TLC using DCM:MeOH (9:1). The starting N-oxide is highly polar and will sit near the baseline ( Rf​≈0.15 ). The successful C2-arylation adds lipophilic bulk, pushing the product spot higher ( Rf​≈0.40 ).

  • Post-Process (NMR): In the 1 H NMR spectrum, the symmetric doublet of the starting material's α -protons (H2/H6) will disappear, replaced by an asymmetric coupling pattern, confirming mono-arylation at the C2 position.

Protocol 2: Mild Photocatalytic Deoxygenation to the Parent Pyridine

Once the C2 position is functionalized, the N-oxide directing group is often removed. Traditional methods (e.g., PCl₃) are harsh and can cause side reactions. This protocol utilizes a modern, mild TiO₂ photocatalytic system using oxalic acid as a clean hydrogen source[6].

Reagents:

  • C2-Arylated Pyridine N-oxide (1.0 equiv)

  • TiO₂ powder (Evonik P25, 50 mg per mmol) - Noble-metal-free photocatalyst.

  • Oxalic Acid (3.0 equiv) - Serves as a traceless hydrogen source and maintains an acidic environment to prevent over-reduction[6].

  • Deionized Water/Acetonitrile (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the N-oxide and oxalic acid in the solvent mixture in a quartz or borosilicate glass vial.

  • Catalyst Addition: Add the TiO₂ powder. Sonicate for 5 minutes to ensure a uniform suspension.

  • Irradiation: Purge the suspension with Argon for 10 minutes. Irradiate the mixture with a 320 nm UV LED or a standard UVA lamp at room temperature for 2–4 hours under continuous stirring.

  • Workup: Filter the mixture through a 0.22 μ m PTFE syringe filter to recover the TiO₂ catalyst. Basify the filtrate with saturated NaHCO₃ and extract with DCM (3x). Dry the combined organic layers over Na₂SO₄ and concentrate.

Self-Validation Checkpoint:

  • In-Process (TLC): Using Hexane:EtOAc (1:1), the N-oxide will not move from the baseline. The deoxygenated parent pyridine will migrate rapidly ( Rf​≈0.6 ).

  • Post-Process (IR & NMR): IR spectroscopy will show the complete disappearance of the strong N-O stretching band (~1200-1250 cm −1 ). In 1 H NMR, the remaining α -proton (H6) will undergo a diagnostic downfield shift from ~8.2 ppm (shielded by N-oxide) to ~8.6 ppm (deshielded in the parent pyridine).

References

  • [1] Glr Innovations. 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide 90%. Retrieved from:[Link]

  • [2] IntechOpen. Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. Retrieved from: [Link]

  • [5] ACS Publications. Pd(II)-Catalyzed Pyridine N-Oxides Directed Arylation of Unactivated Csp3–H Bonds. Retrieved from: [Link]

  • [4] Journal of the American Chemical Society (Fagnou et al.). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Retrieved from: [Link]

  • [6] ACS Publications. Deoxygenation of Pyridine N-Oxides in Water at Room Temperature Using TiO2 Photocatalyst and Oxalic Acid as a Clean Hydrogen Source. Retrieved from:[Link]

Sources

Exploratory

Investigating the Mechanism of Action for Pyridine N-Oxide Compounds: A Technical Guide for Drug Development

Executive Summary The pyridine N-oxide moiety represents one of the most versatile and underutilized functional groups in modern medicinal chemistry. Characterized by a highly polar, zwitterionic N⁺–O⁻ bond, this scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine N-oxide moiety represents one of the most versatile and underutilized functional groups in modern medicinal chemistry. Characterized by a highly polar, zwitterionic N⁺–O⁻ bond, this scaffold imparts unique physicochemical and electronic properties to drug candidates. Unlike standard heterocycles, pyridine N-oxides can act as potent bioisosteres for carbonyl groups, serve as electron shuttles, and undergo selective enzymatic reduction.

This whitepaper dissects the three primary mechanisms of action (MoA) driving the development of pyridine N-oxide therapeutics: hypoxia-targeted bioreduction in oncology, allosteric modulation via bioisosterism in structural biology, and transcriptional interference in virology.

The Physicochemical Foundation of the N–O Bond

The pharmacological utility of pyridine N-oxides stems directly from their electronic structure. The N–O bond possesses a significantly larger dipole moment (typically >4.0 D) compared to standard polar bonds like C=O or P=O . This high electron density makes the oxygen atom an exceptionally strong hydrogen bond acceptor. Furthermore, the bond is uniquely susceptible to single-electron transfer (SET) reactions. Depending on the substituent profile, the N-oxide can either remain inert to improve aqueous solubility and membrane permeability, or act as a highly reactive redox center in specific biological microenvironments.

Mechanism I: Hypoxia-Activated Bioreduction in Oncology

The most prominent application of pyridine N-oxides in oncology is their use as Hypoxia-Activated Prodrugs (HAPs) or bioreductive agents. Solid tumors frequently outgrow their vascular supply, creating regions of severe hypoxia. Pyridine N-oxides exploit this microenvironment through a mechanism known as "futile cycling."

Pathway Dynamics

Under normal oxygen tensions (normoxia), ubiquitous cellular oxidoreductases (such as CYP450) reduce the pyridine N-oxide by a single electron to form a radical anion intermediate. However, oxygen is a highly efficient electron acceptor. In healthy, oxygenated tissues, O₂ rapidly intercepts this electron, oxidizing the compound back to its inert prodrug state and generating harmless levels of superoxide.

In the hypoxic core of a tumor, this futile cycle is broken. The radical anion intermediate persists long enough to undergo a second reduction step, leading to the cleavage of the N–O bond. This releases the active cytotoxic payload (e.g., a topoisomerase inhibitor like camptothecin) or generates highly reactive, DNA-damaging free radicals (such as benzotriazinyl radicals) .

G Prodrug Pyridine N-Oxide Prodrug Enzyme CYP450 Reductase Prodrug->Enzyme Radical Radical Anion Intermediate Enzyme->Radical 1e- Reduction Radical->Prodrug Futile Cycling Active Active Cytotoxin (DNA Damage) Radical->Active Hypoxia (Further Reduction) O2 Normoxia (O2) Radical->O2 O2 intercepts e-

Bioreductive futile cycling and hypoxic activation of pyridine N-oxide prodrugs.

Protocol: Hypoxia-Selective Cytotoxicity & Radical Trapping Assay

To validate a pyridine N-oxide as a true HAP, researchers must prove that cytotoxicity is strictly dependent on the absence of oxygen and is mediated by radical formation.

Step-by-Step Methodology:

  • Cell Culture & Gaseous Equilibration: Plate HT-29 human colorectal carcinoma cells in 96-well plates. Transfer plates to a specialized dual-chamber hypoxia incubator.

    • Causality & Rationale: The system must be purged with 95% N₂ / 5% CO₂ to achieve strictly <0.1% O₂. Even mild hypoxia (1-2% O₂) provides enough electron acceptors to drive futile cycling, preventing cytotoxin accumulation and yielding false-negative viability readouts.

  • Compound Administration: Dose cells with the pyridine N-oxide compound (0.1 µM to 100 µM) and incubate for 4 hours under both normoxic (21% O₂) and hypoxic (<0.1% O₂) conditions.

  • EPR Spectroscopy (Radical Trapping): In a parallel cell-free assay containing human CYP450 reductase and NADPH, add the spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO).

    • Causality & Rationale: The N-oxide radical anion is too transient to measure directly. DMPO reacts with the short-lived radical to form a stable nitroxide adduct, producing a distinct, measurable Electron Paramagnetic Resonance (EPR) signal. This validates the 1-electron reduction mechanism.

  • System Validation (The HCR Metric): Perform an MTT viability assay. Calculate the Hypoxia Cytotoxicity Ratio (HCR = IC₅₀ Normoxia / IC₅₀ Hypoxia).

    • Self-Validating Standard: An HCR > 10 intrinsically validates the system, proving the compound is not a general cytotoxin, but a microenvironment-activated prodrug.

Mechanism II: Bioisosteric Allosteric Modulation

Beyond redox reactivity, intact pyridine N-oxides are utilized as powerful bioisosteres for carbonyl groups in targeted therapeutics. Because the N-oxide oxygen possesses a higher electron density than a standard ketone or amide carbonyl, it forms highly directional, tightly bound hydrogen-bonding networks within enzyme active sites.

Hydrogen Bonding Networks

In the development of direct thrombin and Factor Xa inhibitors, replacing standard pyrazinone or biphenyl scaffolds with a pyridine N-oxide moiety induces critical conformational changes at the active site. The N–O group acts as an electrostatic anchor, interacting with structural water molecules and backbone amides, leading to allosteric modulation that dramatically increases both binding affinity and target selectivity .

Data Presentation: Carbonyl vs. N-Oxide

The functional superiority of the N-oxide bioisostere is evident when comparing binding kinetics across kinase and protease targets.

Table 1: Pharmacological Impact of Pyridine N-Oxide Bioisosterism

Scaffold TypeFunctional GroupTarget EnzymeBinding Affinity (Kᵢ)Selectivity ProfileMechanism of Enhancement
PyrazinoneCarbonyl (C=O)ThrombinModerate (15 nM)LowStandard H-bond acceptor
Pyridine N-Oxide N⁺–O⁻ Thrombin Superior (1.2 nM) High Enhanced dipole moment; allosteric shift
BiphenylAryl ringFactor XaLow (>1000 nM)1 : 1Hydrophobic interaction only
Pyridine N-Oxide N⁺–O⁻ Factor Xa Sub-nanomolar >7900-fold Highly directional H-bonding network

Mechanism III: Transcriptional Interference in Virology

Recent antiviral research has uncovered a completely distinct mechanism of action for specific pyridine N-oxide derivatives: the inhibition of viral gene expression via host-cell signaling modulation. Compounds in this class have demonstrated profound efficacy against HIV-1, HIV-2, and coronaviruses (including SARS-CoV) , .

NF-κB Pathway Modulation

Rather than targeting viral enzymes directly, these pyridine N-oxides act post-proviral integration. Upon stimulation by cytokines like TNF-α, the IKK complex typically phosphorylates IκBα, leading to its degradation and the subsequent release of NF-κB dimers. NF-κB then translocates to the nucleus to initiate viral transcription. Pyridine N-oxides specifically block this nuclear translocation step, effectively silencing viral replication in latently infected cells.

G TNF TNF-α Stimulation IKK IKK Complex Activation TNF->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Dimers Released IkB->NFkB Nucleus Nuclear Translocation & Viral Transcription NFkB->Nucleus Block Pyridine N-Oxide Block->Nucleus Inhibits Translocation

Pyridine N-oxide mediated inhibition of the NF-κB nuclear translocation pathway.

Protocol: Electrophoretic Mobility Shift Assay (EMSA)

To definitively prove that pyridine N-oxides halt viral transcription via NF-κB sequestration, researchers must isolate the nuclear translocation event from upstream cytosolic signaling. The EMSA provides a self-validating snapshot of this exact moment.

Step-by-Step Methodology:

  • Cell Stimulation & Nuclear Extraction: Treat latently HIV-infected U1 cells with TNF-α (10 ng/mL) in the presence or absence of the pyridine N-oxide candidate. After 30 minutes, lyse the outer cell membrane using a hypotonic buffer (NP-40) and centrifuge to isolate intact nuclei.

    • Causality & Rationale: Because NF-κB resides in the cytosol until activated, whole-cell lysates cannot differentiate between inhibited translocation and general pathway suppression. Isolating the nuclear fraction is mandatory to prove the specific spatial blockade.

  • Probe Incubation: Incubate the nuclear extracts with a ³²P-labeled double-stranded oligonucleotide containing the specific NF-κB consensus binding sequence (5'-GGGACTTTCC-3').

    • Causality & Rationale: Add Poly(dI-dC) to the binding buffer. Poly(dI-dC) acts as a non-specific DNA competitor. Without it, abundant nuclear proteins will bind the radiolabeled probe indiscriminately, masking the specific NF-κB shift.

  • System Validation (The Supershift Control): To a parallel reaction tube containing the treated nuclear extract and probe, add 1 µg of anti-p65 (RelA) antibody.

    • Self-Validating Standard: The antibody will bind specifically to the NF-κB/DNA complex, increasing its molecular weight and further retarding its mobility on the gel (a "supershift"). This internal control guarantees that the shifted band is exclusively NF-κB, ruling out artifactual binding by other transcription factors.

  • Electrophoresis: Resolve the complexes on a 6% non-denaturing polyacrylamide gel and visualize via autoradiography. A successful pyridine N-oxide candidate will show a complete absence of the NF-κB shifted band compared to the TNF-α positive control.

Conclusion

The pyridine N-oxide scaffold is far more than a simple structural modification to improve drug solubility. By acting as a microenvironment-sensitive redox trigger, a highly directional hydrogen-bond acceptor, and a potent modulator of host-cell transcriptional pathways, it offers medicinal chemists a multifaceted tool for overcoming complex therapeutic challenges. Rigorous, self-validating assay design—ranging from strict gaseous control in HAP evaluation to supershift validation in EMSAs—remains critical for translating these unique mechanisms into clinical success.

References

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities ACS Journal of Medicinal Chemistry URL:[Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action Journal of Antimicrobial Chemotherapy (Oxford Academic) URL:[Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities National Institutes of Health (NIH) / PubMed Central URL:[Link]

Foundational

The Tetrahydropyran Moiety: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to Synthesis and Application

Introduction: The Enduring Significance of the Tetrahydropyran Ring The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, stands as a cornerstone in the architecture of a vast nu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Tetrahydropyran Ring

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, stands as a cornerstone in the architecture of a vast number of biologically active molecules.[1][2] Its prevalence in numerous natural products, from complex polyether antibiotics to marine toxins, has long signaled its importance to medicinal chemists.[1][3] This structural motif is not merely a passive linker but an active contributor to a molecule's pharmacological profile. The THP scaffold offers a unique combination of properties: it can act as a conformationally constrained, more soluble, and metabolically more stable bioisostere for a cyclohexane ring, while the embedded oxygen atom can serve as a crucial hydrogen bond acceptor, enhancing binding affinity to biological targets.[4]

This technical guide provides an in-depth exploration of the discovery and synthesis of novel tetrahydropyran-based molecular scaffolds. We will delve into the key synthetic strategies that have emerged as powerful tools for the stereoselective construction of these valuable heterocycles, discuss their practical applications in drug discovery, and provide detailed experimental protocols for selected transformative reactions. Our focus will be on the "why" behind the "how," offering insights into the mechanistic underpinnings and strategic considerations that guide modern synthetic efforts in this field.

Strategic Pillars of Tetrahydropyran Synthesis: A Mechanistic Overview

The efficient and stereocontrolled synthesis of substituted tetrahydropyrans is a central theme in contemporary organic chemistry. A variety of powerful methods have been developed, each with its own set of advantages and applications.

The Prins Cyclization: A Classic Reimagined

The Prins cyclization, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, remains one of the most versatile and widely employed methods for constructing the tetrahydropyran ring.[1][5] The reaction proceeds through a key oxocarbenium ion intermediate, which undergoes intramolecular attack by the alkene to forge the heterocyclic ring.

The power of the modern Prins cyclization lies in the numerous stereoselective variants that have been developed. Chiral catalysts, substrate control, and tethered approaches have enabled the synthesis of highly substituted THPs with excellent control over relative and absolute stereochemistry.[1][6] For instance, the use of chiral Brønsted acids can facilitate enantioselective cyclizations, affording enantioenriched tetrahydropyran cores.[7]

Diagram 1: Generalized Mechanism of the Prins Cyclization

Prins_Cyclization R1_CHO R¹CHO Oxocarbenium [R¹CH(OH)R²(C₄H₆R³)]⁺ R1_CHO->Oxocarbenium + Homoallylic_OH, H⁺ Homoallylic_OH R²(OH)C₄H₆R³ H_plus H⁺ Cyclized_cation [Cyclized Cation]⁺ Oxocarbenium->Cyclized_cation Intramolecular Cyclization THP_product Tetrahydropyran Cyclized_cation->THP_product Nucleophilic Trapping

Caption: The Prins cyclization proceeds via an oxocarbenium ion intermediate.

Intramolecular Hydroalkoxylation: An Atom-Economical Approach

The intramolecular hydroalkoxylation of δ-hydroxy olefins offers a highly atom-economical route to tetrahydropyrans.[5] This method involves the addition of a hydroxyl group across a carbon-carbon double bond within the same molecule. The reaction is typically catalyzed by transition metals, such as platinum, gold, or copper, which activate the alkene towards nucleophilic attack by the tethered alcohol.[7]

A key advantage of this strategy is the ability to generate complex THP structures from readily available acyclic precursors. The stereochemical outcome of the cyclization can often be controlled by the geometry of the starting olefin and the nature of the catalyst system employed.[5]

Hetero-Diels-Alder Reaction: Convergent and Stereospecific

The hetero-Diels-Alder (HDA) reaction provides a powerful and convergent approach to the synthesis of dihydropyran intermediates, which can be readily reduced to the corresponding tetrahydropyrans. This [4+2] cycloaddition typically involves the reaction of an electron-rich diene with an electron-poor dienophile, or vice versa. The use of chiral catalysts has enabled highly enantioselective HDA reactions, making this a valuable tool for the asymmetric synthesis of THP-containing natural products.[8]

Diagram 2: Hetero-Diels-Alder Approach to THPs

HDA_Reaction Diene Diene Dihydropyran Dihydropyran Diene->Dihydropyran + Dienophile [4+2] Cycloaddition Dienophile Dienophile (e.g., Aldehyde) Tetrahydropyran Tetrahydropyran Dihydropyran->Tetrahydropyran Reduction

Caption: The Hetero-Diels-Alder reaction followed by reduction yields THPs.

Oxa-Michael Addition: A Reliable Ring-Closing Strategy

The intramolecular oxa-Michael reaction is a widely used and reliable method for the synthesis of tetrahydropyran rings, particularly for the construction of 2,6-disubstituted systems.[2][9] This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound. The stereochemical outcome of the cyclization is often governed by thermodynamic control, leading to the formation of the more stable chair conformation of the THP ring with bulky substituents in equatorial positions.[9]

Key Synthetic Protocols: From Bench to Biologically Active Scaffolds

To provide a practical context for the strategies discussed above, we present detailed experimental protocols for two key transformations. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Stereoselective Prins Cyclization for the Synthesis of a 4-Hydroxytetrahydropyran

This protocol is adapted from methodologies that have proven effective for the synthesis of functionalized tetrahydropyran scaffolds.[6][10][11]

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Trifluoroacetic acid (TFA) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the homoallylic alcohol in anhydrous DCM at -78 °C under an inert atmosphere, add the aldehyde.

  • Slowly add trifluoroacetic acid to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-hydroxytetrahydropyran.

Expected Outcome: The reaction should yield the 4-hydroxytetrahydropyran with a high degree of stereoselectivity, favoring the all-equatorial isomer.

Protocol 2: Platinum-Catalyzed Intramolecular Hydroalkoxylation

This protocol is based on established platinum-catalyzed methods for the synthesis of tetrahydropyrans from δ-hydroxy olefins.[5]

Materials:

  • δ-Hydroxy olefin (1.0 equiv)

  • Platinum(II) chloride (0.05 equiv)

  • 1,1,2,2-Tetrachloroethane, anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the δ-hydroxy olefin in anhydrous 1,1,2,2-tetrachloroethane.

  • Add platinum(II) chloride to the solution.

  • Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the consumption of the starting material by GC-MS or TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired tetrahydropyran derivative.

Expected Outcome: This method should provide the cyclized tetrahydropyran in good to excellent yield.

Data Summary: A Comparative Overview of Synthetic Methodologies

Synthetic StrategyKey FeaturesTypical YieldsStereoselectivity
Prins Cyclization Versatile, tolerant of various functional groups, well-established stereoselective variants.60-90%Good to excellent, catalyst and substrate dependent.
Intramolecular Hydroalkoxylation Atom-economical, suitable for complex molecule synthesis.70-95%Good to excellent, dependent on substrate geometry and catalyst.
Hetero-Diels-Alder Convergent, excellent for asymmetric synthesis with chiral catalysts.65-85%Excellent, particularly in catalyzed variants.
Oxa-Michael Addition Reliable for 2,6-disubstituted THPs, often thermodynamically controlled.75-98%Good to excellent, favoring the more stable diastereomer.

Applications in Drug Discovery: The THP Scaffold in Action

The synthetic methodologies outlined above have enabled the discovery and development of numerous therapeutic agents incorporating the tetrahydropyran scaffold.

Antitumor Agents: The THP moiety is a key structural feature in a variety of antitumor agents.[12] Its ability to orient substituents in a defined three-dimensional space is crucial for potent interactions with biological targets. For example, derivatives of the natural product neopeltolide, which contains a THP ring, have shown potent antiproliferative activity.[3]

CNS-Active Compounds: The tetrahydropyran ring is also prevalent in compounds targeting the central nervous system. For instance, it serves as a core scaffold in the development of potent and selective histamine H3 receptor antagonists for the treatment of cognitive disorders.[13]

Modulation of Physicochemical Properties: Beyond direct interaction with the target, the THP scaffold is often employed to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[4] Replacing a lipophilic cyclohexyl group with a more polar THP ring can improve aqueous solubility and reduce metabolic liability, leading to a more favorable pharmacokinetic profile.[4]

Conclusion and Future Outlook

The tetrahydropyran scaffold continues to be a privileged motif in the design of new therapeutic agents. The ongoing development of novel, efficient, and highly stereoselective synthetic methods is expanding the accessible chemical space for drug discovery. Future efforts will likely focus on the development of more sustainable and scalable synthetic routes, including biocatalytic and flow chemistry approaches. Furthermore, the integration of computational modeling with synthetic chemistry will undoubtedly accelerate the design and synthesis of next-generation THP-based drugs with enhanced efficacy and safety profiles.

References

  • Vertex AI Search. (2024, May 16).
  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
  • Benchchem. (n.d.). A Comparative Guide to Tetrahydropyranol Synthesis: Precursor Yields and Methodologies.
  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed.
  • Lee, D. (2016).
  • Crimmins, M. T., & She, J. (2004). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic Letters, 6(4), 573-576.
  • Royal Society of Chemistry. (2013, June 11).
  • Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
  • Benchchem. (n.d.). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • Kumar, R., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1118-1188.
  • Greeves, N., & Padala, K. (2003). Stereoselective Synthesis of 4-Hydroxy-2,3,6-trisubstituted Tetrahydropyrans. Organic Letters, 5(14), 2413-2416.
  • Tiecco, M., et al. (2015). Stereoselective Synthesis of Substituted Tetrahydropyrans and Isochromans by Cyclization of Phenylseleno Alcohols. The Journal of Organic Chemistry, 80(16), 8246-8257.
  • U.S. Department of Energy, Office of Scientific and Technical Information. (2022, October 19). Catalytic production of Tetrahydropyran (THP)
  • Wikipedia. (n.d.). Tetrahydropyran.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • Khan, M. M., et al. (2026, January 8). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances.
  • Yadav, J. S., & Reddy, B. V. S. (2009). Stereoselective One-Pot, Three-Component Synthesis of 4-Aryltetrahydropyran via Prins−Friedel−Crafts Reaction. The Journal of Organic Chemistry, 74(5), 2200-2203.
  • Lee, D. (2016).
  • Khan, M. M., et al. (2026, January 7). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing.
  • MDPI. (2023, April 26).

Sources

Exploratory

Conformational Dynamics: The Anomeric Effect and Stereoelectronic Control

Title: Physicochemical Characteristics of Substituted Tetrahydropyrans: Stereoelectronic Dynamics and Applications in Drug Discovery Abstract The tetrahydropyran (THP) scaffold is a ubiquitous structural motif in both na...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Characteristics of Substituted Tetrahydropyrans: Stereoelectronic Dynamics and Applications in Drug Discovery

Abstract The tetrahydropyran (THP) scaffold is a ubiquitous structural motif in both natural products and synthetic pharmaceuticals. As a bioisostere for cyclohexane and piperidine rings, THP offers medicinal chemists a powerful vector for tuning physicochemical properties—specifically lipophilicity, aqueous solubility, and metabolic stability. This technical guide explores the fundamental stereoelectronic principles governing THP conformations and provides actionable methodologies for profiling these characteristics in preclinical drug development.

The conformational landscape of substituted tetrahydropyrans is dictated by a delicate balance between steric hindrance and stereoelectronic stabilization. Unlike cyclohexanes, where substituents universally favor the equatorial position to minimize 1,3-diaxial repulsion, THPs exhibit the 1[1].

When an electronegative substituent (e.g., -F, -OH, -OCH3) is positioned at the C2 (anomeric) carbon, it preferentially adopts an axial conformation. This phenomenon is driven by hyperconjugation: the antiperiplanar donation of electron density from the non-bonding axial lone pair of the ring oxygen ( nO​ ) into the antibonding orbital of the carbon-substituent bond ( σC−X∗​ ). High-level ab initio calculations at the2[2] demonstrate that while fluorocyclohexane slightly favors the equatorial conformer, 2-fluorotetrahydropyran strongly favors the axial conformer by +2.45 kcal/mol.

Conversely, when the C2 substituent is an alkyl group (e.g., -CH3), the σC−C∗​ orbital is a poor electron acceptor. Hyperconjugation becomes negligible, and standard 1,3-diaxial steric repulsion dominates, forcing the substituent into the equatorial position.

G Sub 2-Substituted Tetrahydropyran Elec Electronegative Substituent (e.g., -F, -OR) Sub->Elec Substituent Type Alkyl Alkyl Substituent (e.g., -CH3) Sub->Alkyl Substituent Type Hyper n_O -> sigma* C-X Hyperconjugation Elec->Hyper Dominant Force Steric 1,3-Diaxial Repulsion Alkyl->Steric Dominant Force Axial Axial Preference (Anomeric Effect) Equat Equatorial Preference (Steric Control) Hyper->Axial Steric->Equat

Caption: Logical flow determining the conformational preference of 2-substituted tetrahydropyrans.

Table 1: Intrinsic Conformational Preferences ( ΔEeq−ax​ ) (Negative values indicate equatorial preference; positive values indicate axial preference) | Substituent | Cyclohexane ΔEeq−ax​ (kcal/mol) | Tetrahydropyran ΔEeq−ax​ (kcal/mol) | Preferred THP Conformation | | :--- | :--- | :--- | :--- | | -CH3 | -1.75 | -2.83 | Equatorial | | -F | -0.20 | +2.45 | Axial | | -OCH3 | -0.21 | +1.27 | Axial | | -OH | -0.56 | +0.86 | Axial |

Physicochemical Profiling: Modulating ADME Properties

In lead optimization, the THP ring is frequently deployed to resolve liabilities associated with lipophilicity, metabolic clearance, and off-target toxicity.

  • Lipophilicity and CNS Exposure: Replacing a highly lipophilic cyclohexane with a THP introduces a polar ether oxygen, which lowers the LogP and increases the polar surface area (PSA). While excessive PSA can hinder blood-brain barrier (BBB) permeation, strategically placed THP rings can 3[3] by maintaining a lipophilic ligand efficiency (LLE) suitable for target engagement while preventing non-specific lipid partitioning.

  • Metabolic Stability: Cyclohexanes and piperidines are highly susceptible to Cytochrome P450 (CYP)-mediated hydroxylation and N-dealkylation, respectively. The electron-withdrawing nature of the THP oxygen deactivates adjacent C-H bonds toward hydrogen atom transfer (HAT), generally conferring4[4].

  • Mitigating hERG Liability: Piperidine rings, due to their basic nitrogen (pKa ~9-10), are protonated at physiological pH. This cation readily engages in cation- π interactions with Tyr652 and Phe656 residues in the hERG potassium channel, leading to cardiotoxicity. Isosteric replacement with a neutral THP completely abolishes this interaction[3].

Table 2: Physicochemical Impact of Bioisosteric Replacements | Property | Cyclohexane THP | Piperidine THP | Mechanistic Rationale | | :--- | :--- | :--- | :--- | | Lipophilicity (LogP) | Decreases | Increases (typically) | Introduction of polar ether oxygen vs. removal of ionizable basic nitrogen. | | Aqueous Solubility | Increases | Decreases | Enhanced H-bond acceptor capability vs. loss of physiological protonation. | | Metabolic Stability | Increases | Increases | Cyclic ether oxygen resists CYP450-mediated oxidation and N-dealkylation. | | hERG Liability | Neutral | Decreases significantly | Removal of the basic amine disrupts the critical hERG binding pharmacophore. |

Experimental Methodologies for Physicochemical Profiling

To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating specific controls and mechanistic rationales for each experimental choice.

Protocol 1: NMR-Based Conformational Elucidation Objective: Determine the axial/equatorial preference of substituted THPs in solution. Causality & Rationale: The magnitude of the anomeric effect is highly dependent on the solvent's dielectric constant. Non-polar solvents maximize hyperconjugative effects, while polar solvents stabilize the higher-dipole equatorial conformer via competitive hydrogen bonding. Therefore, dual-solvent profiling is required.

  • Sample Preparation: Dissolve 5-10 mg of the THP derivative in 0.6 mL of CDCl3​ (non-polar) and prepare a parallel sample in D2​O or CD3​OD (polar).

  • Data Acquisition: Acquire 1D 1H NMR and 2D NOESY spectra at 298 K using a 400 MHz spectrometer.

  • Coupling Constant Analysis ( 3JH−H​ ): Extract the vicinal coupling constants for the anomeric proton.

    • Validation Metric: An axial proton will display a large trans-diaxial coupling ( 3Jax−ax​≈8−12 Hz) with adjacent axial protons. An equatorial proton will only show small equatorial-equatorial or equatorial-axial couplings ( 3J≈2−5 Hz).

  • Spatial Proximity (NOESY): Confirm 1,3-diaxial interactions. An axial substituent will lack NOE cross-peaks to the axial protons at C3 and C5, whereas an axial proton will show strong NOEs to these positions.

Protocol 2: In Vitro Microsomal Metabolic Stability Assay Objective: Quantify the intrinsic clearance ( CLint​ ) of THP derivatives. Causality & Rationale: Cytochrome P450 enzymes require NADPH as a cofactor. Because NADPH degrades rapidly at 37°C, a regenerating system is utilized to maintain steady-state kinetics. Cold acetonitrile is chosen as the quench solvent because it simultaneously denatures metabolic enzymes (stopping the reaction instantly) and precipitates proteins, allowing for clean LC-MS/MS extraction.

  • System Suitability Controls: Include Dextromethorphan (high clearance positive control) and Warfarin (low clearance negative control) to validate microsomal activity.

  • Incubation Mixture: Combine Mouse Liver Microsomes (0.5 mg/mL final protein concentration) and the THP test compound (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At t=0,15,30,60, and 90 minutes, withdraw 50 µL aliquots.

  • Quench & Extraction: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to determine the % remaining of the parent compound and calculate CLint​ .

Workflow Start Test Compound (THP derivative) 1 µM Final Conc. Microsomes Mouse Liver Microsomes (0.5 mg/mL protein) Start->Microsomes NADPH NADPH Regenerating System (Initiate Reaction) Microsomes->NADPH Incubate Incubation at 37°C (0, 15, 30, 60, 90 min) NADPH->Incubate Quench Quench with Cold Acetonitrile containing Internal Standard Incubate->Quench Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Remaining %) Centrifuge->LCMS

Caption: Step-by-step experimental workflow for evaluating microsomal metabolic stability.

Case Studies in Modern Therapeutics

Antibacterial Topoisomerase Inhibitors: To combat multidrug-resistant Gram-negative pathogens, researchers designed5[5]. By carefully tuning the polarity and basicity of the THP core, they achieved potent inhibition of both DNA gyrase and topoisomerase IV. The physicochemical properties of the dibasic THP compounds facilitated penetration through the complex Gram-negative outer membrane, yielding efficacy in murine infection models.

Spirocyclic σ1​ Receptor Ligands: In the development of neuroprotective agents,4[4] were synthesized. The THP ring provided an optimal lipophilic ligand efficiency (LLE = 5.8) and exceptional metabolic stability (83% intact after 90 minutes in mouse liver microsomes), proving the scaffold's utility in designing CNS-penetrant molecules with high target selectivity.

Conclusion

The substituted tetrahydropyran is far more than a simple structural spacer; it is a dynamic physicochemical tool. By mastering the stereoelectronic rules of the anomeric effect and strategically leveraging its impact on lipophilicity and metabolic clearance, drug development professionals can systematically optimize lead compounds to overcome complex ADME and toxicity hurdles.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Methodologies for the Oxidation of Pyridines to Pyridine N-Oxides

Introduction & Mechanistic Rationale Pyridine N-oxides are indispensable structural motifs in medicinal chemistry and drug development. They serve as potent oxygen atom transfer agents, specialized ligands in transition-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyridine N-oxides are indispensable structural motifs in medicinal chemistry and drug development. They serve as potent oxygen atom transfer agents, specialized ligands in transition-metal catalysis, and critical intermediates for the regioselective functionalization of the pyridine core (e.g., via the Boekelheide rearrangement)[1][2].

The fundamental mechanism for synthesizing a pyridine N-oxide relies on the nucleophilic attack of the pyridine nitrogen's lone pair onto an electrophilic oxygen source[3][4]. The efficiency of this transformation is entirely dictated by the electronic nature of the pyridine ring. Electron-donating groups (EDGs) enrich the nitrogen, making oxidation facile. Conversely, electron-withdrawing groups (EWGs)—such as halogens or nitro groups—significantly deactivate the nitrogen, raising the activation energy and necessitating highly electrophilic oxidants or specialized catalytic systems[4][5].

To address these diverse substrate requirements, this application note synthesizes four field-proven methodologies, detailing the causality behind reagent selection and providing self-validating protocols for seamless laboratory and industrial execution.

Decision Matrix: Oxidation Strategy Workflow

Selecting the correct oxidation protocol prevents low conversion rates and dangerous thermal runaways. The decision tree below outlines the logic for matching the substrate's electronic properties and the intended reaction scale to the optimal methodology.

G Start Analyze Pyridine Substrate ElecRich Electron-Rich / Neutral Start->ElecRich EDG or Neutral ElecDef Electron-Deficient (EWG) Start->ElecDef EWG (-NO2, -X) Scale Determine Reaction Scale ElecRich->Scale UHP Protocol C: UHP / TFAA ElecDef->UHP Requires Strong Electrophile LabScale Lab Scale (< 10g) Scale->LabScale IndScale Industrial Scale (> 100g) Scale->IndScale mCPBA Protocol A: m-CPBA LabScale->mCPBA Standard MTO Protocol D: MTO / H2O2 LabScale->MTO Green Alternative H2O2 Protocol B: H2O2 / AcOH IndScale->H2O2 Cost-Effective

Workflow for selecting the optimal pyridine N-oxidation methodology based on substrate and scale.

Quantitative Comparison of Oxidation Systems

Oxidizing SystemCatalystSolventTemp (°C)Typical YieldsPrimary AdvantagePrimary Disadvantage
m-CPBA NoneCH₂Cl₂ or AcOH0–25>90%Fast, reliable laboratory standardStoichiometric chlorinated waste[6]
H₂O₂ / AcOH NoneAcetic Acid70–8080–95%Highly scalable, low reagent cost[3]Requires excess acid and harsh heating[6]
UHP / TFAA NoneCH₂Cl₂ or CH₃CN0–2575–90%Overcomes severe EWG deactivation[5]Highly exothermic reagent preparation
MTO / H₂O₂ MTO (1-5 mol%)CH₂Cl₂ or EtOH20–2580–95%Green chemistry, mild conditions[3]High cost of rhenium catalyst[6]

Validated Experimental Protocols

Protocol A: Standard m-CPBA Oxidation (For Electron-Rich to Neutral Pyridines)

Causality Focus: Meta-chloroperoxybenzoic acid (m-CPBA) operates via a concerted electrophilic oxygen transfer. While dichloromethane (DCM) is the traditional solvent, utilizing acetic acid on larger scales is highly recommended to mitigate the severe exotherms associated with peracid reactions.

  • Preparation: Dissolve the pyridine substrate (1.0 equiv) in DCM (or acetic acid for enhanced safety) and cool the reaction vessel to 0–5 °C[2].

  • Addition: Add m-CPBA (1.45–1.55 equiv) in small portions over 30 minutes to strictly control the exothermic peracid transfer[2].

  • Reaction: Remove the ice bath, allow the mixture to warm to 20–25 °C, and stir for 20–26 hours[2].

  • Quench: Cool back to 0 °C and add saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides.

  • Workup & Extraction: Wash the organic layer extensively with saturated aqueous NaHCO₃ to remove the m-chlorobenzoic acid byproduct.

    • Self-Validation Check: Test the aqueous phase with pH paper during the NaHCO₃ wash. It must remain >7. Pyridine N-oxides are highly water-soluble when protonated; an acidic aqueous layer will result in catastrophic yield loss during organic extraction.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Industrial-Scale H₂O₂ / Glacial Acetic Acid

Causality Focus: This system generates peracetic acid in situ. Because the formation of peracetic acid from H₂O₂ and acetic acid has a notable activation energy barrier, elevated temperatures (70–80 °C) are strictly required to drive the catalytic cycle[3][6].

  • Preparation: Dissolve the pyridine derivative (1.0 equiv) in glacial acetic acid (approx. 5–10 volumes)[7].

  • Addition: Slowly add 30% aqueous H₂O₂ (3.0–5.0 equiv) at room temperature[7].

  • Reaction: Heat the mixture to 70–80 °C and maintain for 5–12 hours[3]. Monitor by TLC or LC-MS.

  • Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove the bulk of the acetic acid and water[2].

    • Self-Validation Check: Use starch-iodide paper to confirm the complete consumption of peracetic acid before proceeding to the concentration step. A persistent blue/black color indicates active peroxide, requiring further quenching with sodium sulfite to prevent concentration-induced explosion hazards.

  • Neutralization: Dilute the concentrated residue with water and adjust the pH to 2–3 (or neutral, depending on the specific product's pKa) using a sodium carbonate solution[6]. Extract with hot chloroform or DCM[6].

Protocol C: UHP / TFAA for Electron-Deficient Pyridines

Causality Focus: Urea-hydrogen peroxide (UHP) is a stable, anhydrous solid source of H₂O₂[1]. When reacted with trifluoroacetic anhydride (TFAA), it generates peroxytrifluoroacetic acid—a profoundly strong electrophile capable of overcoming the severe deactivating effects of halogens or nitro groups on the pyridine ring[1][5].

  • Preparation: Suspend UHP (2.0–3.0 equiv) and the electron-deficient pyridine (1.0 equiv) in anhydrous CH₂Cl₂ or CH₃CN[5].

  • Activation: Cool the suspension strictly to 0 °C. Add TFAA (2.0–3.0 equiv) dropwise. Caution: The generation of peroxytrifluoroacetic acid is highly exothermic.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–12 hours.

    • Self-Validation Check: The precipitation of urea (a white, crystalline solid) serves as an in situ visual indicator that the hydrogen peroxide transfer from the UHP complex to the anhydride is actively occurring.

  • Workup: Filter off the precipitated urea. Wash the organic filtrate with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Protocol D: Green Catalytic Oxidation using MTO / H₂O₂

Causality Focus: Methyltrioxorhenium (MTO) lowers the activation energy of the oxidation by forming a highly reactive rhenium-diperoxo intermediate. This avoids the need for strong acids or stoichiometric halogenated waste, making it a premier green-chemistry alternative[1][3].

  • Preparation: Dissolve the pyridine (1.0 equiv) in a suitable solvent (e.g., DCM or Ethanol).

  • Catalyst: Add Methyltrioxorhenium (MTO) at a loading of 1–5 mol%[3].

  • Oxidant: Slowly add 30% aqueous H₂O₂ (2.0 equiv).

  • Reaction: Stir at 20–25 °C. The reaction is typically complete within 1–4 hours due to the high turnover frequency of the MTO catalyst.

  • Workup: Add a catalytic amount of MnO₂ to decompose the excess H₂O₂.

    • Self-Validation Check: Upon addition of MnO₂, vigorous effervescence (O₂ gas evolution) must be observed. The complete cessation of bubbling confirms the total destruction of residual H₂O₂, ensuring the mixture is safe for concentration.

  • Isolation: Filter the mixture through a short pad of Celite to remove the MnO₂ and MTO residues, then concentrate the filtrate in vacuo.

References

  • 2-Chloro-5-methyl-4-nitropyridine N-oxide | Benchchem | 6

  • Pyridine, 3,5-diethoxy-, 1-oxide | 62566-54-5 | Benchchem |1

  • Synthesis process of pyridine-N-oxide (CN115160220A) | Google Patents | 2

  • Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid | ResearchGate | 8

  • 3,5-Dichloropyridine 1-oxide | High Purity | Benchchem | 7

  • Buy Isonicotinaldehyde 1-oxide | 7216-42-4 | Smolecule | 3

  • A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex | ResearchGate | 5

  • Buy 2-Bromopyridine N-oxide hydrobromide | 206860-49-3 | Smolecule | 4

Sources

Application

High-throughput screening assays for novel tetrahydropyran libraries

Application Note: High-Throughput TR-FRET Screening of Novel Tetrahydropyran Libraries for Galectin-3 Inhibition Introduction & Scientific Rationale The discovery of small-molecule inhibitors for carbohydrate-binding pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput TR-FRET Screening of Novel Tetrahydropyran Libraries for Galectin-3 Inhibition

Introduction & Scientific Rationale

The discovery of small-molecule inhibitors for carbohydrate-binding proteins, such as Galectin-3 (hGal-3), has historically been hindered by the poor pharmacokinetic properties of natural saccharides. To overcome this, modern drug discovery has pivoted toward Diversity-Oriented Synthesis (DOS) to generate non-natural, structurally diverse chemical libraries[1]. Among these, the tetrahydropyran (THP) scaffold has emerged as a highly privileged chemotype.

As a Senior Application Scientist, I have designed this protocol to bridge the gap between complex synthetic libraries and robust biochemical validation. This guide details the optimization and execution of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) high-throughput screening (HTS) assay, specifically engineered to evaluate novel THP libraries against hGal-3.

The Tetrahydropyran (THP) Scaffold Advantage

The selection of THP libraries for HTS is driven by precise structural and thermodynamic causalities:

  • Bioisosteric Replacement & Entropy: THP is a conformationally restricted, rigid form of a linear ether. As a bioisostere of cyclohexane, it lowers the entropic penalty upon target binding[2].

  • Optimized ADME Profiles: Highly polar natural saccharides suffer from poor membrane permeability. THP-based mimics are engineered to eliminate unnecessary hydroxyl groups, drastically reducing the number of hydrogen-bond donors while retaining the core oxygen atom as a critical hydrogen-bond acceptor[3]. This subtle modulation of lipophilicity significantly improves absorption, distribution, metabolism, and excretion (ADME) profiles[2].

  • Target Specificity: The THP ring functions as a highly effective mimic for the saccharide moiety binding at subsite D in the hGal-3 carbohydrate-recognition domain (CRD)[3].

Assay Design: The Causality of TR-FRET in HTS

When screening DOS libraries, false positives driven by compound auto-fluorescence are a primary mode of assay failure. To build a self-validating and interference-free system, we employ TR-FRET.

Mechanistic Causality: TR-FRET relies on the non-radiative energy transfer between a lanthanide donor (e.g., Terbium, Tb³⁺) and an organic acceptor (e.g., d2 dye) when they are in close proximity (<10 nm)[4]. Lanthanides possess an exceptionally long emission half-life (milliseconds). By introducing a microsecond time delay (e.g., 50 µs) between excitation and emission detection, the assay allows all short-lived background auto-fluorescence from the THP library compounds and assay plastics to decay completely[5].

Furthermore, the assay utilizes a ratiometric readout (Acceptor Emission / Donor Emission). This internal mathematical correction normalizes well-to-well variability caused by minor volumetric pipetting errors or inner-filter effects, ensuring high data stability and reproducibility[5][6].

TR_FRET_Mechanism Donor Terbium (Tb3+) Donor (Excited at 337nm) EnergyTransfer Non-radiative Energy Transfer Donor->EnergyTransfer Proximity < 10nm Acceptor d2 Acceptor (Emits at 665nm) EnergyTransfer->Acceptor Inhibitor THP Inhibitor (Blocks Interaction) Inhibitor->EnergyTransfer Disrupts Proximity NoFRET No FRET (Signal Decrease) Inhibitor->NoFRET Outcome

Logical relationship of TR-FRET signal generation and THP inhibitor disruption.

Step-by-Step Experimental Protocol

This protocol is optimized for a 384-well microplate format. The system measures the disruption of the interaction between 6xHis-tagged hGal-3 and a Biotinylated-poly-N-acetyllactosamine (Biotin-LacNAc) ligand.

A. Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, and 0.05% Tween-20. Causality: BSA and Tween-20 are critical to prevent non-specific binding of the hydrophobic THP compounds to the plate walls.

  • Target Solution: Dilute 6xHis-hGal-3 and Biotin-LacNAc in Assay Buffer to 2X final concentration.

  • Detection Solution: Dilute Tb-labeled anti-6xHis antibody (Donor) and Streptavidin-d2 (Acceptor) in Assay Buffer[4].

B. HTS Workflow Execution
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo), transfer 50 nL of the THP library compounds (10 mM in DMSO) into a low-volume 384-well white microplate. Include DMSO-only wells as negative controls (maximum signal) and a known unlabeled THP thiodisaccharide mimic as a positive control (minimum signal)[3].

  • Target Addition: Dispense 5 µL of the Target Solution into all wells.

  • Equilibration: Seal the plate and incubate for 60 minutes at room temperature (RT) to allow the THP compounds to achieve binding equilibrium with hGal-3.

  • Detection Addition: Dispense 5 µL of the Detection Solution into all wells[4].

  • Final Incubation: Incubate for 2 hours at RT protected from light.

  • Plate Reading: Read the plate on a TR-FRET compatible microplate reader.

    • Excitation: 337 nm.

    • Delay Time: 50 µs.

    • Integration Time: 400 µs.

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm[7].

TR_FRET_Workflow N1 1. Target Assembly His-Gal-3 + Biotin-Ligand N2 2. THP Library Addition (Acoustic Dispensing) N1->N2 N3 3. Equilibrium Incubation (60 min, RT) N2->N3 N4 4. TR-FRET Reagents Tb-Anti-His & SA-d2 N3->N4 N5 5. Excitation (337 nm) with 50 µs Delay N4->N5 N6 6. Dual Emission Detection (620 nm & 665 nm) N5->N6 N7 7. Ratiometric Analysis (665/620 nm) N6->N7

TR-FRET HTS workflow for screening THP libraries against Galectin-3.

Data Presentation & Assay Validation

To ensure the protocol operates as a self-validating system, specific quantitative metrics must be calculated for every screening plate. The ratiometric signal is calculated as (Emission 665 nm / Emission 620 nm) * 10,000.

Furthermore, to identify false positives caused by optical interference (e.g., THP compounds that act as fluorescence quenchers), an F-Ratio is calculated. The F-Ratio is the total fluorescence of the donor channel in the compound well divided by the average donor fluorescence of the control wells[7].

Table 1: Quantitative Validation Metrics for the 384-Well TR-FRET Assay

MetricObserved ValueAcceptance CriteriaScientific Causality / Implication
Z'-Factor 0.78 ± 0.04> 0.5Indicates excellent statistical separation between positive and negative controls, validating the assay for large-scale HTS[7].
Signal-to-Background (S/B) 8.5> 3.0High dynamic range driven by the time-delayed elimination of short-lived background fluorescence[5].
Inter-plate CV (%) 4.2%< 10%Confirms high reproducibility; achieved via the ratiometric correction of volumetric and optical variances[5][6].
F-Ratio Threshold 0.5 – 1.50.5 ≤ F ≤ 1.5Self-validating parameter to automatically exclude optically interfering (auto-fluorescent or quenching) THP compounds[7].

By adhering to this optimized TR-FRET framework, researchers can confidently screen complex tetrahydropyran libraries, isolating true pharmacological hits with high translational potential.

References

  • Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • How TR-FRET Empower High-Throughput Screening. Sino Biological.
  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.org.
  • TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. National Institutes of Health (NIH).
  • A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. National Institutes of Health (NIH) / PMC.
  • Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. ACS Publications.
  • Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry. National Institutes of Health (NIH) / PMC.

Sources

Method

Analytical techniques for quantifying tetrahydropyran compounds in biological matrices

Application Note: Advanced LC-MS/MS Methodologies for the Quantification of Tetrahydropyran Compounds in Biological Matrices Introduction & Pharmacological Context Tetrahydropyran (THP) rings are ubiquitous structural mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced LC-MS/MS Methodologies for the Quantification of Tetrahydropyran Compounds in Biological Matrices

Introduction & Pharmacological Context

Tetrahydropyran (THP) rings are ubiquitous structural motifs in medicinal chemistry, forming the core of numerous pharmacologically active agents. These range from naturally occurring macrolide antibiotics and marine-derived anticancer agents to synthetic β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors used in Alzheimer's disease research[1]. Accurate quantification of these THP-containing compounds in biological matrices (such as plasma, serum, and urine) is a critical bottleneck in pharmacokinetic (PK) profiling, safety toxicology, and clinical trials.

Analytical Strategy: Causality & Platform Selection

While gas chromatography-mass spectrometry (GC-MS) is highly effective for volatile, low-molecular-weight compounds, it is generally unsuitable for complex THP derivatives. Many THP-containing drugs are thermally labile and undergo spontaneous ring-opening or degradation at high injection port temperatures[2]. Consequently, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the undisputed gold standard for this class of compounds.

Causality of Ionization: THP compounds often contain basic amine moieties (as seen in BACE1 inhibitors) or multiple hydroxyl groups (as in eicosanoids). Positive Electrospray Ionization (ESI+) is typically employed, leveraging the proton affinity of the heteroatoms to form stable [M+H]+ precursor ions.

Workflow Sample Biological Matrix (Plasma/Urine) PPT Protein Precipitation (Acetonitrile) Sample->PPT Denature Proteins SPE Solid-Phase Extraction (HLB Cartridge) PPT->SPE Remove Phospholipids LC UPLC Separation (Sub-2 µm C18) SPE->LC Inject Reconstituted Eluate MS ESI-MS/MS (MRM Mode) LC->MS Resolve Isobars Data Data Processing & Validation MS->Data Integrate Quantifier Ions

Bioanalytical workflow for tetrahydropyran quantification in matrices.

Sample Preparation Protocol: A Self-Validating Extraction System

Biological matrices are fraught with endogenous interferences. Direct injection or standalone protein precipitation (PPT) often leads to severe matrix effects (ion suppression) in the ESI source due to co-eluting phospholipids. To ensure a self-validating and robust assay, we employ a hybrid PPT/Solid-Phase Extraction (SPE) methodology utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS).

The Self-Validating Mechanism: By spiking the SIL-IS into the raw matrix before any extraction steps, any loss of the analyte during sample preparation or any ionization suppression during MS analysis is proportionally mirrored by the SIL-IS. The ratio of Analyte/SIL-IS remains constant, inherently validating the extraction efficiency and ionization consistency of every single sample.

Step-by-Step Methodology:

  • Aliquoting & IS Addition: Transfer 100 µL of plasma/urine into a 96-well collection plate. Add 10 µL of SIL-IS working solution (e.g., THP-drug- d4​ , 50 ng/mL). Causality: Early IS addition dynamically corrects for all downstream volumetric and recovery variances.

  • Protein Precipitation (PPT): Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid). Vortex for 5 minutes at 1000 rpm, then centrifuge at 4000 × g for 10 minutes at 4°C. Causality: Acetonitrile effectively denatures binding proteins, releasing the protein-bound THP compound into the supernatant.

  • SPE Conditioning: Condition a polymeric reversed-phase SPE plate (e.g., Oasis HLB, 30 mg) with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Sample Loading: Dilute 200 µL of the PPT supernatant with 400 µL of Water to reduce the organic content, and load onto the SPE plate. Causality: Dilution prevents the premature breakthrough of the moderately lipophilic THP analyte during the loading phase.

  • Washing: Wash with 1 mL of 5% Methanol in Water to remove polar endogenous salts, urea, and residual peptides.

  • Elution: Elute the THP compounds with 2 × 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid) prior to injection.

LC-MS/MS Method Development & Fragmentation Causality

Chromatographic separation is achieved using a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm). The high peak capacity is crucial for resolving the target THP compound from structurally similar endogenous metabolites (such as urinary eicosanoids, which also feature THP-like structures)[3].

During Collision-Induced Dissociation (CID), THP compounds exhibit characteristic fragmentation pathways. The energy applied in the collision cell often induces the fracture of the tetrahydropyran ring itself, leading to the neutral loss of water ( −18 Da) or carbon monoxide ( −28 Da), or the complete exocyclic cleavage of the THP moiety. Selecting a product ion generated from the core pharmacophore rather than the labile THP ring often yields the most stable quantifier transition for MRM.

Fragmentation Precursor Precursor Ion [M+H]+ CID Collision-Induced Dissociation (CID) Precursor->CID Argon Gas RingCleavage THP Ring Fracture (Loss of H2O/CO) CID->RingCleavage 15-25 eV ExoCleavage Exocyclic Cleavage (Loss of THP) CID->ExoCleavage 25-40 eV Quant Quantifier Ion (High Intensity) RingCleavage->Quant Qual Qualifier Ion (High Specificity) ExoCleavage->Qual

Generalized CID fragmentation pathway for tetrahydropyran compounds.

Quantitative Data Presentation & Regulatory Validation

To ensure the trustworthiness of the data, the method must be rigorously validated according to the[4]. The self-validating nature of the protocol is confirmed by evaluating the following parameters across three independent validation batches.

Table 1: Representative Validation Parameters and FDA Acceptance Criteria

Validation ParameterExperimental DesignFDA Acceptance Criteria
Calibration Curve 8 non-zero standards + Blank + Zero (Blank+IS) ±15% of nominal ( ±20% at LLOQ); R2≥0.99
Accuracy & Precision 5 replicates of LLOQ, Low, Mid, and High QCsMean accuracy ±15% ( ±20% LLOQ); CV ≤15%
Selectivity 6 independent sources of blank matrixInterference ≤20% of LLOQ; ≤5% of IS response
Matrix Effect Post-extraction spiked vs. neat solutionsIS-normalized Matrix Factor CV ≤15%
Recovery Pre-extraction vs. post-extraction spiked QCsConsistent and reproducible across all QC levels
Stability Bench-top, Freeze-Thaw (3 cycles), AutosamplerDeviation ≤15% from nominal concentration

Conclusion

The quantification of tetrahydropyran compounds in biological matrices demands a rigorous, mechanistically sound approach. By coupling a self-validating hybrid SPE protocol with high-resolution UPLC-MS/MS, bioanalytical scientists can overcome the inherent challenges of matrix suppression and thermal instability. Adherence to strict regulatory guidelines ensures that the resulting pharmacokinetic data is both scientifically defensible and fully compliant for downstream regulatory submissions.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Federal Register, May 2018.[Link]

  • Swarup, G., et al. "Discovery of 7-Tetrahydropyran-2-yl Chromans: β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors That Reduce Amyloid β-Protein (Aβ) in the Central Nervous System." Journal of Medicinal Chemistry, vol. 57, no. 23, 2014, pp. 10112-10129.[Link]

  • Sterz, K., et al. "A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids." Journal of Lipid Research, vol. 53, no. 5, 2012, pp. 1026-1036. (Archived in PMC).[Link]

  • Londhe, V., & Rajadhyaksha, M. "Review of Recommendations for Bioanalytical Method Validation: Chromatographic Assays and Ligand Binding Assays." ResearchGate, 2015.[Link]

Sources

Application

Application Note: Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides with Aryl Bromides

Executive Summary The 2-arylpyridine motif is a privileged scaffold in drug discovery, agrochemicals, and materials science. Traditional syntheses rely on Suzuki-Miyaura or Negishi cross-couplings, which necessitate pre-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylpyridine motif is a privileged scaffold in drug discovery, agrochemicals, and materials science. Traditional syntheses rely on Suzuki-Miyaura or Negishi cross-couplings, which necessitate pre-functionalized and often unstable 2-metallopyridines or 2-halopyridines. This application note details a highly efficient, atom-economical alternative: the palladium-catalyzed direct C2–H arylation of pyridine N-oxides with aryl bromides [1]. By utilizing the N-oxide moiety as both an activating and directing group, researchers can bypass pre-functionalization steps. Subsequent mild deoxygenation yields the desired 2-arylpyridines with excellent regioselectivity and functional group tolerance.

Scientific Rationale & Mechanistic Insights

The Role of N-Oxidation

Direct arylation of free pyridines is historically challenging because the basic nitrogen lone pair strongly coordinates to the palladium center, leading to catalyst poisoning. Converting the pyridine to its corresponding N-oxide serves a dual purpose:

  • Steric/Electronic Shielding: It prevents the nitrogen atom from irreversibly binding to the palladium catalyst.

  • C–H Activation: The highly electronegative oxygen atom increases the acidity of the adjacent C2–H bond, facilitating regioselective metalation.

The Concerted Metalation-Deprotonation (CMD) Pathway

Extensive kinetic and computational studies have demonstrated that this reaction proceeds via an inner-sphere Concerted Metalation-Deprotonation (CMD) mechanism rather than electrophilic aromatic substitution ( SE​Ar ) [2].

A critical discovery in this methodology is the non-innocent role of the acetate ligand. Pd(OAc)2​ is not merely a precatalyst; the acetate anion acts as an internal base during the transition state. As the palladium center coordinates to the C2 carbon, the acetate ligand simultaneously abstracts the C2 proton. This six-membered transition state significantly lowers the activation energy required for C–H bond cleavage.

CMD_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Bromide) Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br Complex OxAdd->PdII_Ar LigEx Ligand Exchange (Br⁻ for AcO⁻) PdII_Ar->LigEx CMD_TS CMD Transition State (Acetate abstracts C2-H) LigEx->CMD_TS + Pyridine N-oxide + Base PdII_Diaryl Ar-Pd(II)-(Py-N-Oxide) Diaryl Complex CMD_TS->PdII_Diaryl - AcOH RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Arylpyridine N-oxide RedElim->Product

Figure 1: Concerted Metalation-Deprotonation (CMD) catalytic cycle highlighting the role of acetate.

Reaction Optimization & Quantitative Data

The choice of ligand and base is paramount. Bulky, electron-rich phosphines like tri-tert-butylphosphine ( P(t-Bu)3​ ) are required to facilitate the oxidative addition of the aryl bromide and promote the final reductive elimination step. The use of the tetrafluoroborate salt ( P(t-Bu)3​⋅HBF4​ ) is recommended as it is air-stable and easy to handle on the benchtop, generating the active phosphine in situ upon exposure to the carbonate base.

Table 1: Influence of Reaction Parameters on Yield [1, 2]

Catalyst (5 mol%)Ligand (15 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
Pd(OAc)2​ P(t-Bu)3​⋅HBF4​ K2​CO3​ Toluene 110 85 – 95%
Pd(OAc)2​ None K2​CO3​ Toluene110< 5%
PdCl2​ P(t-Bu)3​⋅HBF4​ K2​CO3​ Toluene11015 – 20%
Pd(OAc)2​ P(t-Bu)3​⋅HBF4​ Cs2​CO3​ 1,4-Dioxane11075 – 80%

Note: The dramatic drop in yield when using PdCl2​ validates the mechanistic requirement for a carboxylate source (acetate) to drive the CMD pathway.

Experimental Protocols

The following self-validating protocol is adapted from the optimized conditions reported by Campeau and Fagnou [3].

Workflow Prep 1. Reagent Prep (Weighing Solids) Inert 2. Inert Atmosphere (Argon Purge) Prep->Inert Heat 3. Arylation (110 °C, 16 h) Inert->Heat Workup 4. Workup (Aqueous Extraction) Heat->Workup Purify 5. Purification (Chromatography) Workup->Purify Deox 6. Deoxygenation (Pd/C, H2 or Zn) Purify->Deox

Figure 2: Step-by-step experimental workflow for synthesizing 2-arylpyridines.

Part A: Direct Arylation of Pyridine N-Oxide

Scale: 1.0 mmol

Materials Required:

  • Pyridine N-oxide (285 mg, 3.0 mmol, 3.0 equiv)

  • Aryl bromide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)

  • Pd(OAc)2​ (11.2 mg, 0.05 mmol, 5 mol%)

  • P(t-Bu)3​⋅HBF4​ (43.5 mg, 0.15 mmol, 15 mol%)

  • K2​CO3​ (276 mg, 2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (3.0 mL)

Step-by-Step Procedure:

  • Reagent Loading: To an oven-dried 10 mL Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pyridine N-oxide, Pd(OAc)2​ , P(t-Bu)3​⋅HBF4​ , and K2​CO3​ .

    • Causality Check: Pyridine N-oxide is highly deliquescent. Weigh it swiftly. Interestingly, trace water (up to 5 equivalents) does not significantly inhibit this specific catalytic system [3], making the protocol highly robust.

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Liquid Addition: If the aryl bromide is a liquid, add it via a micro-syringe. Add anhydrous toluene (3.0 mL) that has been previously sparged with Argon for 15 minutes.

  • Heating: Replace the septum with a Teflon-lined crimp cap under positive Argon flow. Place the vial in a pre-heated oil bath or heating block at 110 °C. Stir vigorously (800 rpm) for 16 hours.

    • Validation: The reaction mixture will typically transition from a pale yellow/orange suspension to a dark brown/black mixture as Pd nanoparticles eventually form toward the end of the catalytic lifecycle.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Dichloromethane (DCM) (10 mL) and wash with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM (2 × 10 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography. Crucial Tip: Because N-oxides are highly polar, use a polar eluent system such as DCM/Acetone/MeOH (e.g., 90:8:2) to successfully elute the 2-arylpyridine N-oxide [3].

Part B: Deoxygenation to 2-Arylpyridine (Optional)

To obtain the free 2-arylpyridine, the N-oxide must be reduced.

Step-by-Step Procedure (Zinc/Ammonium Chloride Method):

  • Dissolve the purified 2-arylpyridine N-oxide (1.0 mmol) in Tetrahydrofuran (THF) (4.0 mL) and saturated aqueous NH4​Cl (4.0 mL).

  • Add Zinc dust (390 mg, 6.0 mmol, 6.0 equiv) in one portion.

    • Safety Note: The reaction is mildly exothermic.

  • Stir the heterogeneous mixture vigorously at room temperature for 2–4 hours. Monitor completion via TLC (UV active; the product will be significantly less polar than the N-oxide).

  • Filter the mixture through a pad of Celite to remove zinc salts, washing the pad with Ethyl Acetate (20 mL).

  • Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate to yield the pure 2-arylpyridine.

Troubleshooting & Best Practices

  • Low Yields / Unreacted Aryl Bromide: This is almost always due to oxygen ingress compromising the electron-rich phosphine ligand. Ensure rigorous Schlenk techniques during the evacuation/backfill cycles.

  • Formation of Homocoupled Biaryls: If homocoupling of the aryl bromide is observed, it indicates that the C–H activation step is too slow. Ensure the K2​CO3​ is finely milled and dry, as the base is required to neutralize the HBF4​ salt and free the phosphine ligand.

  • Product Streaking on TLC: Pyridine N-oxides streak heavily on standard silica TLC plates. Add 1-2% Triethylamine ( Et3​N ) to your TLC developing solvent to sharpen the spots.

References

  • Campeau, L.-C.; Rousseaux, S.; Fagnou, K. Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. J. Am. Chem. Soc. 2005, 127, 18020-18021. URL:[Link]

  • Sun, H.-Y.; Gorelsky, S. I.; Stuart, D. R.; Campeau, L.-C.; Fagnou, K. Mechanistic Analysis of Azine N-Oxide Direct Arylation: Evidence for a Critical Role of Acetate in the Pd(OAc)2 Precatalyst. J. Org. Chem. 2010, 75, 8180-8189. URL:[Link]

  • Campeau, L.-C.; Fagnou, K. Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Org. Synth. 2011, 88, 22-32. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide

Welcome to the technical support guide for the synthesis of 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide. This document is designed for researchers, chemists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

The synthesis of this target molecule is conceptually a two-stage process: first, the formation of the parent heterocycle, 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine, followed by the crucial N-oxidation of the pyridine ring. This guide will focus primarily on troubleshooting and optimizing the second stage—the N-oxidation—as this is often where yield and purity challenges arise.

Section 1: Synthetic Strategy and Mechanistic Overview

The conversion of a pyridine to its corresponding N-oxide is a classic example of an oxidation reaction where the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an oxygen-transfer agent. The most common and reliable oxidants for this transformation are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide with an acid like acetic acid.[1]

The general mechanism involves the protonation of the peroxy acid by a trace amount of acid, followed by the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid.

Overall Synthesis Workflow

The logical flow from the starting pyridine to the final, purified N-oxide product is outlined below. Each step presents unique challenges that can impact the final yield and purity.

SynthesisWorkflow sub 4-(2,6-Dimethyl-tetrahydro- pyran-4-yl)-pyridine oxidant Oxidant Addition (e.g., m-CPBA) sub->oxidant Step 1 reaction N-Oxidation Reaction (Controlled Temp.) oxidant->reaction Step 2 workup Aqueous Workup (Base Wash) reaction->workup Step 3 purification Purification (Chromatography or Recrystallization) workup->purification Step 4 product Target N-Oxide purification->product Step 5

Caption: General workflow for the N-oxidation of the starting pyridine.

Section 2: Troubleshooting Guide for N-Oxidation

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield is the most frequent complaint. The cause can usually be traced back to one of four areas: choice of oxidant, reaction conditions, incomplete reaction, or product loss during workup.

A1: Systematic Investigation of Low Yield

  • Re-evaluate Your Oxidant: While m-CPBA is a robust choice, its effectiveness can be substrate-dependent. Consider the alternatives. A comparison is provided in the table below. For pyridines that are electron-deficient, a stronger oxidant may be required.[2] Conversely, for highly reactive substrates, a milder system might prevent byproduct formation.

  • Check Stoichiometry: Over-oxidation can be a problem.[3] Ensure you are using an appropriate number of equivalents of the oxidant. A good starting point is 1.1 to 1.5 equivalents. Using a large excess can lead to unwanted side reactions.

  • Temperature Control is Critical: N-oxidations are exothermic. The initial addition of the oxidant should be done at a low temperature (e.g., 0-5 °C) to control the reaction rate and prevent runaway reactions that can lead to byproducts.[4] After the initial addition, the reaction can often be allowed to slowly warm to room temperature.

  • Reaction Time: Is the reaction going to completion? Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after several hours, consider extending the reaction time or slightly increasing the temperature.

Oxidant SystemProsConsTypical Conditions
m-CPBA Highly effective, commercially available, generally clean reactions.Byproduct (m-CBA) can be difficult to remove; can be explosive if not handled properly.[5][6]DCM or CHCl₃, 0 °C to RT, 1.1-1.5 eq.
H₂O₂ / Acetic Acid Inexpensive, powerful oxidant.[7]Can lead to over-oxidation; requires higher temperatures; workup can be complex.[7]Glacial acetic acid, 60-85 °C, 24h.
Urea-Hydrogen Peroxide (UHP) Stable, safe, solid source of H₂O₂.[8]Often requires a catalyst; reaction times can be longer.Can be used in various solvents, often with a catalyst.
Sodium Percarbonate Inexpensive, environmentally friendly oxygen source.Requires a catalyst (e.g., rhenium-based) for high efficiency.[8]Acetonitrile, Rhenium catalyst, mild conditions.
Q2: I'm observing significant amounts of starting material in my final product. How can I drive the reaction to completion?

A2: Strategies for Complete Conversion

An incomplete reaction is a common cause of low yield and purification headaches.

  • Incremental Addition: Instead of adding the oxidant all at once, add it portion-wise over 30-60 minutes at 0 °C. This maintains a slight excess of oxidant throughout the reaction without creating a large excess at the beginning, which can lead to degradation.

  • Catalyst Use: For less reactive pyridines, the addition of a catalytic amount of an acid, like trifluoroacetic acid (TFA), can sometimes enhance the rate of oxidation.[9]

  • Extended Reaction Time: As mentioned, do not rush the reaction. N-oxidations can sometimes require stirring overnight (16-24 hours) to reach full conversion. Always confirm with TLC before quenching the reaction.

Q3: My NMR shows a complex mixture of products. What are the likely side reactions and how can I prevent them?

A3: Minimizing Byproduct Formation

The N-O bond in the product can activate the pyridine ring, making it susceptible to further reactions if conditions are not controlled.

  • Over-oxidation: While less common for pyridine itself, functional groups on the pyridine or substituents can be oxidized. There is also a possibility of forming a bis(N-oxide) in certain substrates, though this is less likely for a mono-pyridine.[3]

  • Ring-Opening or Rearrangement: In the presence of strong acids and nucleophiles, the N-oxide can undergo rearrangement. This is why a buffered system or careful control of pH during workup is important.

  • Reaction with Solvent: Using a reactive solvent is a common mistake. Dichloromethane (DCM) and chloroform are generally preferred as they are relatively inert under these conditions.

Troubleshooting Start Low Yield or Impure Product Incomplete Incomplete Reaction? Start->Incomplete Byproducts Byproduct Formation? Start->Byproducts Loss Loss During Workup? Start->Loss Sol_Incomplete • Extend reaction time • Add more oxidant (0.1 eq) • Increase temperature slightly Incomplete->Sol_Incomplete Sol_Byproducts • Lower reaction temperature • Use a buffered system (NaHCO₃) • Reduce oxidant stoichiometry Byproducts->Sol_Byproducts Sol_Loss • Avoid acidic workup • Use continuous extraction • Optimize chromatography Loss->Sol_Loss

Caption: Troubleshooting workflow for common synthesis issues.

Q4: My product seems to be water-soluble, making extraction difficult. How can I effectively purify my pyridine 1-oxide?

A4: Purification Strategies for Polar N-Oxides

The polarity of the N-O bond makes these compounds significantly more polar and often more water-soluble than their parent pyridines. This can make purification challenging.

  • Workup Byproduct Removal: If using m-CPBA, the main byproduct is meta-chlorobenzoic acid (m-CBA). This can be effectively removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃).[5] The basic wash deprotonates the carboxylic acid, pulling it into the aqueous layer.

  • Extraction: Due to the product's polarity, a standard extraction with DCM might be inefficient. Consider using a more polar solvent like ethyl acetate or performing a continuous liquid-liquid extraction if the product has high water solubility. Salting out the aqueous layer with NaCl or (NH₄)₂SO₄ can also help push the product into the organic phase.

  • Chromatography: This is often the most effective method.

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: A polar mobile phase is required. A gradient of methanol (0-10%) in DCM is a common starting point. Adding a small amount of a basic modifier like triethylamine (~0.5%) or ammonia in methanol can prevent the product from streaking on the silica gel column.

  • Crystallization: If the product is a solid, recrystallization can be an excellent final purification step.[10] Common solvent systems include ethyl acetate/hexanes, acetone, or isopropanol.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: How do I know if the N-oxide has formed? The formation of the N-oxide can be confirmed by several analytical techniques. On a TLC plate, the N-oxide will have a significantly lower Rf value than the starting pyridine due to its increased polarity. In ¹H NMR spectroscopy, the protons on the pyridine ring, particularly those at the 2- and 6-positions (alpha to the nitrogen), will typically shift downfield upon N-oxidation. Mass spectrometry will show an increase in mass of 16 amu corresponding to the addition of an oxygen atom.

  • FAQ 2: Can I use protecting groups? In most cases, protecting groups are not necessary for a simple N-oxidation. However, if your substrate contains other easily oxidizable functional groups (e.g., sulfides, certain amines), you may need to consider a protection strategy or choose a more selective oxidant. The pyridine N-oxide itself can be considered a protecting group that alters the ring's electronic properties for subsequent reactions.[11]

  • FAQ 3: My starting pyridine is not pure. How critical is this? Extremely critical. The purity of the starting material is paramount. Impurities in the starting pyridine, such as picolines or lutidines, will also undergo N-oxidation, leading to a mixture of N-oxides that can be very difficult to separate from your desired product.[12] Always ensure the purity of your starting material by distillation or chromatography before beginning the oxidation step.

Section 4: Recommended Experimental Protocol (m-CPBA Method)

This protocol is provided as a robust starting point and may require optimization for scale and specific laboratory conditions.

Materials:

  • 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Oxidant Addition: Add the m-CPBA in small portions over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is no longer visible.

  • Quenching & Workup: Cool the reaction mixture back to 0 °C. Slowly add saturated NaHCO₃ solution and stir for 15 minutes to quench excess m-CPBA and neutralize the m-CBA byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer twice with saturated NaHCO₃ solution, followed by once with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide.

References

  • Catalytic Enantioselective Pyridine N-Oxidation - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyridine-N-oxide. (n.d.). Organic Syntheses. [Link]

  • Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. (2024, October 3). American Chemical Society. [Link]

  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. (2022, April 1). PubMed. [Link]

  • Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. (n.d.). ResearchGate. [Link]

  • Purification of Pyridine. (n.d.). LookChem. [Link]

  • Optimization of reductive deoxygenation of pyridine N-oxide 1aa. (n.d.). ResearchGate. [Link]

  • How to dry pyridine N-oxide obtained commerically. (2025, June 17). Reddit. [Link]

  • Synthesis of N-oxides of pyridines and related compounds. (n.d.). Organic Chemistry Portal. [Link]

  • Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. (2021, September 25). MDPI. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. (n.d.). The Vespiary. [Link]

  • Synthesis process of pyridine-N-oxide. (n.d.).
  • Homogeneous Oxidation of C–H bonds with m-CPBA Catalysed by a Co/Fe System. (2021, November 2). Royal Society of Chemistry. [Link]

  • Metallation of pyridine N-oxides and application to synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). University of California, Los Angeles. [Link]

  • Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides. (n.d.). ChemRxiv. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. (n.d.). ARKAT USA. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). (2025, December 12). Master Organic Chemistry. [Link]

  • SYNTHESIS OF 4-SUBSTITUTED-PYRIDINE-2,6-DICARBOXYLIC ACID DERIVATIVES FROM PYRUVATES AND ALDEHYDES IN ONE POT. (2016, September 16). HETEROCYCLES. [Link]

  • Synthesis method of tetrahydro-4H-pyran-4-one. (n.d.).

Sources

Optimization

Common side reactions in pyridine N-oxide synthesis and how to avoid them

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for pyridine N-oxide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyridine N-oxide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this fundamental transformation. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of pyridine N-oxides. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My reaction is producing a significant amount of di-N-oxide byproduct. How can I improve the selectivity for the mono-N-oxide?

Answer:

Over-oxidation is one of the most common side reactions in this synthesis, leading to the formation of di-N-oxides or other undesired oxidized species.[1] This issue arises when the desired mono-N-oxide product reacts further with the oxidizing agent. Several factors can contribute to this lack of selectivity.

Probable Causes & Solutions:

  • Excess Oxidizing Agent: Using a large excess of the oxidant will inevitably drive the reaction towards multiple oxidations.[1]

    • Solution: Carefully control the stoichiometry. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the oxidizing agent. Perform preliminary small-scale experiments to determine the optimal amount for your specific substrate.

  • High Reaction Temperature: Higher temperatures increase reaction rates indiscriminately, promoting the oxidation of the already-formed N-oxide.[1]

    • Solution: Maintain strict temperature control. For many syntheses, especially with reactive peroxy acids, keeping the temperature low (ideally 0-5°C) during the addition of the oxidant is crucial.[1] The reaction can then be allowed to slowly warm to room temperature or be maintained at a specific temperature while monitoring its progress.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed provides an opportunity for the product to over-oxidize.[1]

    • Solution: Monitor the reaction progress closely. High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) are excellent for tracking the consumption of the starting pyridine and the formation of the desired N-oxide.[1][2] Quench the reaction as soon as the starting material is consumed or when the concentration of the mono-N-oxide is at its maximum.

  • Highly Reactive Oxidant: Powerful oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) can be less selective than milder alternatives.

    • Solution: Consider using a milder or more controlled oxidation system. For example, systems using hydrogen peroxide with a catalyst like sodium tungstate (Na₂WO₄) can offer better control.[3] Alternatively, urea-hydrogen peroxide (UHP) is a stable and easily handled reagent that can provide milder oxidation.[4]

Question 2: My main side product appears to be a 2-hydroxypyridine or 2-acetoxypyridine derivative. What is happening and how can I prevent it?

Answer:

This is a classic side reaction, particularly when using peracetic acid (generated in situ from H₂O₂ and acetic acid) or when acetic anhydride is present. The pyridine N-oxide, once formed, can be activated by acylation at the oxygen atom, making the pyridine ring highly susceptible to nucleophilic attack at the C2 and C4 positions.[5][6]

Mechanism of Side Product Formation:

The N-oxide oxygen attacks the acyl source (e.g., acetic anhydride or acetic acid), forming an N-acetoxy pyridinium intermediate. This intermediate is a potent electrophile. A nucleophile, typically acetate from the reaction medium, then attacks the C2 position. A subsequent elimination step re-aromatizes the ring, yielding the 2-acetoxypyridine.[5] This product can then be hydrolyzed to 2-hydroxypyridine (which exists in equilibrium with its tautomer, 2-pyridone) during aqueous workup.

G cluster_activation Activation cluster_attack Nucleophilic Attack & Rearomatization cluster_hydrolysis Workup Side Reaction PyNO Pyridine N-Oxide Intermediate N-Acetoxy Pyridinium Ion PyNO->Intermediate Acylation Ac2O Acetic Anhydride (or Acetic Acid) Ac2O->Intermediate Product_Acetate 2-Acetoxypyridine Intermediate->Product_Acetate Attack at C2 Acetate Acetate (Nu⁻) Acetate->Product_Acetate Product_Hydroxy 2-Hydroxypyridine (2-Pyridone) Product_Acetate->Product_Hydroxy Hydrolysis H2O Water (Workup) H2O->Product_Hydroxy

Caption: Formation of 2-acetoxy/hydroxy side products.

Solutions:

  • Avoid Acetic Anhydride: Do not use acetic anhydride as a co-solvent or additive unless a subsequent functionalization at the C2 position is desired (e.g., in the Boekelheide reaction).[7]

  • Use a Different Solvent/Oxidant System: If this side reaction is prevalent with the H₂O₂/acetic acid system, switch to an oxidant that does not generate an acyl intermediate.

    • m-CPBA in a non-acidic solvent like dichloromethane (DCM) or chloroform (CHCl₃) is an excellent choice. The byproduct, m-chlorobenzoic acid, is easily removed by a basic wash during workup.[2][8]

    • Catalytic systems with H₂O₂ in a neutral medium can also prevent this pathway.[3]

  • Temperature Control: This rearrangement is often favored at higher temperatures. Running the reaction at lower temperatures can suppress this side reaction pathway.[9]

Question 3: My reaction has a very low yield, and a lot of my starting material is unreacted. What should I do?

Answer:

Low or incomplete conversion can be frustrating and points to several potential issues with the reaction setup, reagents, or conditions.

Probable Causes & Solutions:

  • Purity and Activity of Reagents: This is a primary culprit.

    • Oxidizing Agent: Hydrogen peroxide solutions decompose over time. Ensure you are using a fresh bottle of H₂O₂ with the correct concentration.[1] Similarly, m-CPBA can lose its activity during storage. The strength of peroxy compounds can be checked via iodometric titration.[9]

    • Starting Material: Impurities in the starting pyridine can interfere with the reaction.[10] Ensure its purity by distillation or other appropriate methods.

    • Solvent: Using wet or impure solvents can lead to side reactions or quench the oxidant. Use dry, reaction-appropriate solvents.

  • Insufficient Reaction Temperature or Time: While high temperatures can cause side reactions, a temperature that is too low may stall the reaction entirely.[1]

    • Solution: If the reaction is clean but incomplete at a low temperature, try gradually increasing the temperature (e.g., from 0°C to 25°C or 40°C) and monitor closely by TLC/HPLC.[1] You may also need to increase the reaction time.

  • Poor Solubility: If your pyridine substrate is not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Choose a solvent system in which all reactants are soluble. For the H₂O₂/acetic acid method, acetic acid itself is usually a sufficient solvent.[2] For m-CPBA, solvents like DCM are common.[2] Gentle heating may be required to achieve dissolution before cooling to initiate the reaction.

  • Deactivated Pyridine Ring: Pyridines with strong electron-withdrawing groups are less nucleophilic and therefore more difficult to oxidize.

    • Solution: These substrates require more forcing conditions. You may need a stronger oxidizing agent (like m-CPBA), higher temperatures, and/or longer reaction times. Be aware that these conditions also increase the risk of side reactions, so careful optimization is key.

Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent should I choose for my synthesis?

The choice of oxidant is critical and depends on your substrate's reactivity, your budget, and the scale of the reaction.

Oxidizing SystemKey AdvantagesKey DisadvantagesBest For...
H₂O₂ / Acetic Acid Inexpensive, readily available reagents.[11]Can lead to over-oxidation and ring acyloxylation.[1][5] Requires careful temperature control.General purpose, large-scale synthesis of simple pyridines.
m-CPBA High reactivity, often cleaner reactions, good for deactivated pyridines.[12]Expensive, potentially shock-sensitive, byproduct removal needed.[11]Electron-poor pyridines, sensitive substrates, smaller-scale synthesis.
H₂O₂ / Catalyst (e.g., Na₂WO₄) "Greener" method, can be highly selective, avoids acidic conditions.[3]Catalyst may need to be sourced or prepared.Substrates sensitive to acidic conditions or acylation.
Urea-H₂O₂ (UHP) Stable, safe, and easy-to-handle solid oxidant.[4]Generally milder, may require longer reaction times.Small-scale or parallel synthesis where ease of handling is a priority.
Q2: What are the essential safety precautions for pyridine N-oxide synthesis?

Working with peroxy compounds requires strict adherence to safety protocols.

  • Exothermic Reactions: The oxidation is exothermic. Add the oxidizing agent slowly and portion-wise, with efficient cooling (e.g., an ice bath) to manage the heat generated.[9][10]

  • Peroxide Hazards: Peroxy compounds can be explosive, especially in concentrated form or when heated.[9][11] Always work behind a safety shield.

  • Quenching: Before workup and solvent removal by distillation, it is critical to destroy any unreacted peroxide.[9] This can be done by adding a reducing agent like sodium sulfite or sodium thiosulfate until a negative test result is obtained with peroxide test strips.[8]

  • Distillation Warning: Never distill a reaction mixture that may contain residual peroxides. The concentration of peroxides during distillation creates a severe explosion hazard.[9]

G Start Start Synthesis AddOxidant Slowly Add Oxidant with Cooling Start->AddOxidant Monitor Monitor by TLC/HPLC AddOxidant->Monitor Workup Initiate Workup Monitor->Workup Reaction Complete Quench Quench Excess Peroxide (e.g., Na₂SO₃) Workup->Quench Test Test for Peroxides (Strips) Quench->Test Test->Quench Positive Extraction Aqueous Workup / Extraction Test->Extraction Negative Purify Purification (Chromatography/Distillation) Extraction->Purify End Pure Product Purify->End

Caption: A safe experimental workflow for N-oxidation.

Q3: How do I purify my pyridine N-oxide product? It seems to be very water-soluble and hygroscopic.

Purification can be challenging due to the high polarity and hygroscopic nature of many N-oxides.[13]

  • Workup Strategy:

    • If using m-CPBA, an initial wash with a basic aqueous solution (e.g., NaHCO₃ or Na₂CO₃) will remove the acidic m-chlorobenzoic acid byproduct into the aqueous layer.[2]

    • If your N-oxide is highly water-soluble, you may need to perform multiple extractions with a suitable organic solvent (e.g., DCM, chloroform, or ethyl acetate). Sometimes, back-extraction of the aqueous layer is necessary to recover all the product.

  • Removal of Water: Pyridine N-oxides are notoriously hygroscopic.[13]

    • After extraction, dry the organic layer thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄.

    • Azeotropic distillation with toluene is a very effective method for removing residual water from the isolated product before final purification.[13]

  • Purification Methods:

    • Column Chromatography: This is often the most effective method for separating the desired product from byproducts of similar polarity.[1][2] Use silica gel and a polar eluent system, such as a gradient of methanol in dichloromethane.

    • Distillation: Low molecular weight N-oxides can be purified by vacuum distillation. However, this must only be attempted after ensuring the complete absence of residual peroxides, and care must be taken not to overheat the material, as decomposition can occur.[9]

    • Crystallization: If your product is a solid, crystallization from a suitable solvent system (e.g., from ether or by using a solvent/anti-solvent pair like DMF/pentane) can be an excellent purification method.[9][13]

General Protocol: Synthesis of Pyridine N-Oxide using H₂O₂ and Acetic Acid

This protocol is a general guideline based on established procedures and may require optimization.[1][9] Caution! All operations involving peroxy compounds must be performed behind a safety shield.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add the starting pyridine (1.0 eq) and glacial acetic acid (approx. 2-3 volumes relative to the pyridine).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with stirring.

  • Oxidant Addition: Slowly add 30-35% hydrogen peroxide (1.1 eq) dropwise via the dropping funnel. Carefully monitor the internal temperature and maintain it below 10-15°C throughout the addition. This step is exothermic.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or gently heated to 50-70°C, depending on the substrate's reactivity) for several hours. Monitor the reaction's progress by TLC or HPLC.

  • Quenching (Critical Step): Once the reaction is complete, cool the mixture back down in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a sample of the reaction mixture tests negative for peroxides using a potassium iodide-starch test strip.

  • Workup: Neutralize the acetic acid by carefully adding a base, such as solid sodium bicarbonate or a saturated NaHCO₃ solution, until effervescence ceases.

  • Extraction: Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography, crystallization, or vacuum distillation as appropriate.

References
  • A New Convenient Synthesis of Pyridine-N-oxides. Google.
  • pyridine-n-oxide - Organic Syntheses Procedure. Organic Syntheses.[Link]

  • CN115160220A - Synthesis process of pyridine-N-oxide.
  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange.[Link]

  • Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube.[Link]

  • Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal.[Link]

  • CN1982297A - Synthesis of pyridine-N-oxide.
  • Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate.[Link]

  • Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering.[Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI.[Link]

  • Pyridine N-Oxides. Baran Lab, Scripps Research.[Link]

  • The m-CPBA–NH₃ (g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. ACS Publications.[Link]

  • How to dry pyridine N-oxide obtained commerically. Reddit.[Link]

  • Pyridine N-oxide and derivatives. Organic Chemistry Portal.[Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC, NIH.[Link]

  • How to synthesise 2-(Bromomethyl)pyridine N-Oxide. ResearchGate.[Link]

  • Catalytic Enantioselective Pyridine N-Oxidation. PMC, NIH.[Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.[Link]

  • Typical reactions of pyridine N‐oxides of general structure A or C... ResearchGate.[Link]

  • Is there any antioxidant to avoid the formation of N-Oxide? ResearchGate.[Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube.[Link]

Sources

Troubleshooting

Stability and degradation profile of 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide in solution

Technical Support Center: 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide A Guide to Solution Stability and Degradation Analysis Welcome to the technical support center for 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide

A Guide to Solution Stability and Degradation Analysis

Welcome to the technical support center for 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the experimental nuances of this compound. As Senior Application Scientists, we have compiled this resource based on established principles of pyridine N-oxide chemistry and field-proven analytical strategies to help you anticipate and troubleshoot stability challenges.

Part 1: Frequently Asked Questions (FAQs) - Compound Handling and Properties

This section addresses common initial questions regarding the handling, storage, and fundamental properties of 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide.

Q1: What are the key structural features of this molecule that influence its stability?

A1: The stability of this molecule is primarily governed by the pyridine N-oxide moiety. This functional group has a dipolar N⁺-O⁻ bond which makes it a weak base (typical pKa for pyridine N-oxides is 0.5-2) and susceptible to specific degradation pathways.[1][2] The oxygen atom is a nucleophilic center, while the pyridine ring itself is activated towards certain reactions compared to its non-oxidized pyridine parent.[3][4] The bulky, non-aromatic 2,6-dimethyl-tetrahydropyran substituent is chemically robust and sterically hinders access to the pyridine ring, which may afford some kinetic stability compared to unsubstituted pyridine N-oxides.

Q2: How should I store the solid compound and its solutions to ensure long-term stability?

A2:

  • Solid Form: Pyridine N-oxides are often hygroscopic.[1][5] It is crucial to store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator or a controlled low-humidity environment. For long-term storage, refrigeration (2-8 °C) is recommended, protected from light.

  • In Solution: Stock solutions should be prepared in high-purity, anhydrous aprotic solvents (e.g., DMSO, anhydrous Acetonitrile) if possible. Store solutions at -20 °C or -80 °C in tightly capped vials, protected from light. Avoid repeated freeze-thaw cycles. Aqueous solutions are more prone to degradation and should be prepared fresh for each experiment.

Q3: I'm observing poor solubility in aqueous buffers. What can I do?

A3: The N-oxide group increases polarity and hydrogen bonding capacity, which generally aids aqueous solubility.[1][6] However, the large, non-polar tetrahydropyran substituent can limit overall solubility.

  • Co-solvents: First, try using a small percentage (typically <5%) of an organic co-solvent like DMSO, ethanol, or acetonitrile in your aqueous buffer.

  • pH Adjustment: Since the pyridine N-oxide is a very weak base, pH adjustment will have a minimal effect on its solubility unless the pH is extremely acidic (pH < 1), where it can be protonated.[7]

  • Excipients: For formulation development, consider using solubilizing agents or cyclodextrins.

Part 2: Troubleshooting Guide - Investigating Degradation

This section is structured to help you diagnose and resolve specific stability issues encountered during your experiments.

Q4: My compound appears to be degrading in my acidic HPLC mobile phase (e.g., pH 2-3 with TFA or formic acid). What is happening?

A4: While generally stable in mild acid, pyridine N-oxides can be susceptible to deoxygenation (reduction) back to the parent pyridine, especially under certain conditions.[8] The presence of reducing agents, even trace metals in the HPLC system, can facilitate this. More importantly, certain pyridine N-oxides can undergo rearrangements in acidic media.[9]

Troubleshooting Steps:

  • Confirm Degradation: Analyze a freshly prepared sample versus one that has been sitting in the acidic mobile phase for several hours. A growing peak corresponding to the mass of the deoxygenated parent pyridine is a strong indicator.

  • Change Acid Modifier: Trifluoroacetic acid (TFA) can sometimes be aggressive. Switch to a milder acid like formic acid or acetic acid at the same pH and observe if the degradation rate changes.

  • Use a Different Stationary Phase: If on-column degradation is suspected, try a different column chemistry.

  • Neutral Mobile Phase: If possible, develop a method using a neutral pH mobile phase (e.g., ammonium acetate or ammonium formate buffer, pH 6-7) to minimize acid-catalyzed degradation.

Q5: I see significant degradation when my samples are exposed to light on the lab bench or in the autosampler. Why?

A5: Pyridine N-oxides are known to be photosensitive.[10] UV light can induce complex photochemical rearrangements, potentially leading to the formation of oxaziridine intermediates, which can then rearrange to 1,2-oxazepines or other products.[9]

Troubleshooting Steps:

  • Protect from Light: Work in a dimly lit area or use amber glassware and vials for all sample and solution preparation. Wrap flasks and autosampler trays in aluminum foil.

  • Conduct a Photostability Study: To confirm light as the cause, expose a solution of your compound to a controlled light source (as per ICH Q1B guidelines) and compare it to a dark control stored at the same temperature.[11]

  • Filter Solvents: Ensure all solvents are free of peroxides, which can be formed by light exposure and can act as oxidative degradants.

Q6: I ran a thermal stress study at 60°C and saw multiple degradation products. What are the likely thermal degradation pathways?

A6: Thermal stress can induce several degradation pathways for pyridine N-oxides.[12][13] The N-O bond is relatively weak and can cleave upon heating.[3] Potential pathways include:

  • Deoxygenation: Loss of the oxygen atom to form the parent pyridine.

  • Rearrangement: The N-oxide can rearrange to form pyridone derivatives.[14]

  • Ring Cleavage: At higher temperatures, cleavage of the pyridine or tetrahydropyran ring can occur, leading to more complex fragmentation.[13] The stability of 4-substituted pyridine-N-oxides is often greater than 2-substituted isomers.[12][13]

The diagram below illustrates a general troubleshooting workflow for identifying the source of degradation.

G A Degradation Observed in Analysis B Is degradation time-dependent (e.g., fresh vs. aged sample)? A->B C YES B->C Yes D NO B->D No F Is degradation worse in acidic or basic conditions? C->F E Potential analytical artifact. Check system suitability, injection precision. D->E G YES F->G Yes H NO F->H No I Likely pH-mediated hydrolysis or catalysis. Adjust mobile phase pH. G->I J Is degradation worse when exposed to light? H->J K YES J->K Yes L NO J->L No M Photodegradation. Use amber vials, protect from light. K->M N Is degradation worse at higher temperatures? L->N O YES N->O Yes P NO N->P No Q Thermal Degradation. Cool autosampler, store samples cold. O->Q R Consider Oxidative Degradation. Use fresh solvents, consider antioxidants. P->R

Caption: Troubleshooting workflow for degradation.

Part 3: Protocols for Stability Assessment (Forced Degradation)

To proactively understand the degradation profile of 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide, a forced degradation study is essential. This is a core requirement for developing stability-indicating analytical methods.[11][15][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines the steps to subject the compound to various stress conditions as recommended by ICH guidelines.[11]

Objective: To generate potential degradation products and identify the intrinsic stability of the molecule.

Materials:

  • 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter

Methodology:

  • Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in ACN.

  • Set Up Stress Conditions: For each condition, use a final compound concentration of ~100 µg/mL. Prepare a control sample diluted in ACN/Water (50:50) and stored at 2-8°C in the dark.

Stress ConditionProcedureRecommended Time/TempQuenching Step
Acid Hydrolysis Mix 1 mL of stock with 9 mL of 0.1 M HCl.Heat at 60 °C for 24-48h.Neutralize with 0.1 M NaOH.
Base Hydrolysis Mix 1 mL of stock with 9 mL of 0.1 M NaOH.Heat at 60 °C for 8-24h.Neutralize with 0.1 M HCl.
Oxidation Mix 1 mL of stock with 9 mL of 3% H₂O₂.Store at RT, dark, for 24h.N/A (dilute to stop)
Thermal (Solid) Place ~5 mg of solid compound in an oven.Heat at 80 °C for 48h.Dissolve in solvent for analysis.
Thermal (Solution) Heat a solution (in ACN/Water) in a sealed vial.Heat at 60 °C for 48h.Cool to room temperature.
Photolytic Expose solid & solution to light (ICH Q1B).Overall illumination ≥ 1.2 M lux·hr.N/A
  • Analysis: Analyze all stressed samples, a non-degraded standard, and a blank by a stability-indicating HPLC-UV/MS method.

  • Data Interpretation:

    • Calculate the percentage of degradation.

    • Check for peak purity of the parent compound in stressed samples.

    • Perform a mass balance calculation to ensure all degradants are accounted for.

    • Use MS data to propose structures for the major degradation products.

The following diagram outlines the experimental workflow for this protocol.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in ACN C Acid Hydrolysis (60°C) A->C D Base Hydrolysis (60°C) A->D E Oxidative Stress (RT, Dark) A->E F Thermal Stress (Solid & Solution, 80°C) A->F G Photolytic Stress (ICH Q1B) A->G H Control Sample (4°C, Dark) A->H B Prepare Stress Reagents (HCl, NaOH, H₂O₂) B->C B->D B->E I Quench/Neutralize (if applicable) C->I D->I E->I F->I G->I H->I J Analyze all samples by Stability-Indicating HPLC-UV/MS I->J K Data Interpretation: - % Degradation - Peak Purity - Mass Balance - Structure Elucidation J->K

Caption: Forced degradation experimental workflow.

Part 4: Potential Degradation Pathways

Based on the known chemistry of pyridine N-oxides, we can predict several primary degradation pathways for 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide under stress conditions.

  • Deoxygenation (Reductive Degradation): This is a common pathway where the N-O bond is cleaved, resulting in the formation of the parent pyridine. This can be promoted by heat, light, or reducing agents.[8]

  • Hydroxylation/Rearrangement: Under hydrolytic (acidic/basic) or photolytic conditions, the pyridine ring can be hydroxylated, often leading to pyridone-type structures.[14][17]

  • Oxidative Degradation: While the N-oxide is already an oxidized form, further oxidation on the pyridine ring or the tetrahydropyran ring (e.g., hydroxylation) is possible with strong oxidizing agents.[18]

The diagram below illustrates these potential primary degradation routes.

G cluster_products Potential Degradation Products Parent 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide Parent Compound Deoxygenated 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine Deoxygenation Product Parent->Deoxygenated Reductive Stress (e.g., Heat, Light) Hydroxylated Hydroxylated Pyridine N-Oxide Hydroxylation/Oxidation Product Parent->Hydroxylated Oxidative Stress (e.g., H₂O₂) Rearranged Pyridone Derivative Rearrangement Product Parent->Rearranged Hydrolytic/Photolytic Stress (e.g., Acid, UV Light)

Sources

Optimization

Challenges in scaling up the production of 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide

Technical Support Center: Troubleshooting the Scale-Up of 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide Welcome to the Process Chemistry Help Desk. Scaling up the synthesis of 4-(2,6-Dimethyl-tetrahydro-pyran-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Scale-Up of 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide

Welcome to the Process Chemistry Help Desk. Scaling up the synthesis of 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide (CAS: 1210911-04-8) presents unique engineering and chemical hurdles. Transitioning from milligram-scale discovery chemistry to kilogram-scale production often exposes vulnerabilities in stereocontrol, organometallic stability, and highly exothermic N-oxidation steps. This guide provides field-tested solutions, causality-based troubleshooting, and validated protocols for process chemists and drug development professionals.

Phase 1: Core Assembly & Organometallic Coupling

Q1: During the coupling of 4-bromopyridine to 2,6-dimethyl-tetrahydro-4H-pyran-4-one, our batch yields are plagued by unreacted ketone and homocoupled bipyridine byproducts. What is the root cause? Expert Insight: The traditional method of generating 4-pyridyllithium via halogen-metal exchange (using n-BuLi) is notoriously unstable at scale. Even slight deviations from strict cryogenic temperatures (-78 °C) cause the 4-pyridyllithium intermediate to undergo Wurtz-type homocoupling or premature protonation. At a pilot scale, maintaining these cryogenic conditions during an exothermic addition is thermodynamically and operationally challenging. Solution: Transition to a Turbo-Grignard reagent (iPrMgCl·LiCl). The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its solubility and kinetic reactivity. This allows the metalation of 4-bromopyridine to occur efficiently at a much more manageable -20 °C, suppressing homocoupling and ensuring rapid, complete conversion when the tetrahydropyran-4-one is introduced.

Q2: We are observing a mixture of cis and trans isomers of the 2,6-dimethyl groups on the tetrahydropyran ring. How do we drive the reaction toward the desired diastereomer? Expert Insight: The thermodynamic preference of the 2,6-dimethyl-tetrahydropyran system strongly favors the cis-isomer, where both methyl groups occupy equatorial positions, minimizing 1,3-diaxial steric strain. If you are observing high trans content, your cyclization or upstream synthesis is trapped under kinetic control. Solution: Implement an acid-catalyzed thermodynamic equilibration step. Refluxing the intermediate in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) allows the ring to reversibly open and close (via an oxocarbenium intermediate), funneling the mixture entirely into the thermodynamically stable cis-equatorial conformation [3].

Phase 2: N-Oxidation Scale-Up & Thermal Hazards

Q3: We currently use m-CPBA for the N-oxidation of the pyridine ring. At the 1 kg scale, reaction calorimetry (RC1) indicates a severe thermal runaway risk. How can we mitigate this? Expert Insight: Pyridine N-oxidation is highly exothermic (ΔH ≈ -142 kJ/mol). In batch reactors, the slow kinetics of oxidation compared to the fast addition of m-CPBA leads to a dangerous accumulation of the reagent. If cooling capacity fails, the accumulated peracid undergoes auto-accelerating decomposition, generating massive gas evolution and a thermal runaway [4]. Solution: Abandon batch m-CPBA at scale. Instead, implement a Continuous Flow Microreactor utilizing aqueous Hydrogen Peroxide (H₂O₂) and a Titanium Silicalite (TS-1) catalyst. Flow chemistry provides superior surface-area-to-volume ratios, ensuring instantaneous heat dissipation. Furthermore, H₂O₂ generates only water as a byproduct, eliminating the need to separate explosive m-chlorobenzoic acid waste[1, 2].

FlowSetup P1 Pump A Pyridine Substrate Mix T-Mixer (Micromixing) P1->Mix P2 Pump B 30% H2O2 (aq) P2->Mix Reactor Packed-Bed Microreactor (TS-1 Catalyst, 60°C) Mix->Reactor Homogeneous Flow Quench In-line Quench (Na2SO3) Reactor->Quench N-Oxide + H2O Collect Product Collection & Crystallization Quench->Collect Safe Isolation

Figure 1: Continuous flow microreactor setup for safe, scalable pyridine N-oxidation.

Quantitative Comparison of N-Oxidation Strategies
ParameterBatch m-CPBA OxidationBatch H₂O₂ / Acetic AcidContinuous Flow (TS-1 / H₂O₂)
Thermal Runaway Risk High (Peroxide accumulation)Moderate (Delayed exotherm)Negligible (Micro-mixing)
Reaction Time 12 - 24 hours8 - 12 hours< 15 minutes (Residence time)
Byproducts m-Chlorobenzoic acidAcetic acid (corrosive)Water
Yield (Scale >1kg) 75 - 82%60 - 70%> 95%
Scalability Poor (Requires extreme cooling)ModerateExcellent (Numbering up)

Phase 3: Workup, Purification, and Isolation

Q4: 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide is highly water-soluble. Aqueous quenching of the oxidation reaction leads to massive yield losses during extraction. How do we isolate it efficiently? Expert Insight: Pyridine N-oxides are highly polar and hygroscopic, often acting as surfactants. Traditional biphasic extractions (e.g., Dichloromethane/Water) require excessive solvent volumes and suffer from severe emulsion formation, leading to poor phase separation. Solution: Utilize a self-validating anhydrous isolation protocol. By verifying peroxide destruction chemically and removing water azeotropically, you bypass liquid-liquid extraction entirely.

Standard Operating Procedure: Azeotropic Isolation & Crystallization
  • Peroxide Quench: Direct the continuous flow effluent into a stirred vessel containing a 10% w/v aqueous solution of Na₂SO₃ (1.2 eq relative to excess H₂O₂). Stir for 15 minutes.

  • Self-Validation: Spot the aqueous layer onto starch-iodide indicator paper. Causality check: Proceed only if the test is negative (lack of blue-black color confirms zero active peroxides, ensuring safety during concentration).

  • Solvent Swap: Concentrate the mixture under reduced pressure (40 mbar, 45 °C) until a thick syrup is formed.

  • Azeotropic Drying: Add Toluene (5 volumes). Distill under normal pressure under an argon atmosphere to azeotropically remove residual water. Repeat this step twice to ensure the matrix is completely anhydrous.

  • Crystallization: To the anhydrous toluene concentrate, slowly add Heptane (anti-solvent) at 60 °C until the solution becomes slightly cloudy. Allow the reactor to cool to 5 °C at a controlled rate of 10 °C/hour to induce uniform crystallization.

  • Filtration: Filter the highly pure 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide as a white, crystalline solid. Store immediately in a desiccator to prevent moisture absorption.

SyntheticWorkflow A 2,6-Dimethyl-THP-4-one + 4-Bromopyridine B Organometallic Coupling (Turbo-Grignard, -20°C) A->B C Tertiary Alcohol Intermediate B->C D Acid-Catalyzed Dehydration (p-TsOH, Toluene) C->D E Tetrahydropyridyl Alkene D->E F Catalytic Hydrogenation (Pd/C, H2) E->F G 4-(2,6-Dimethyl-THP-4-yl)pyridine F->G H Continuous Flow N-Oxidation (H2O2, TS-1 Catalyst) G->H I 4-(2,6-Dimethyl-THP-4-yl)-pyridine 1-oxide H->I

Figure 2: Synthetic workflow for 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide.

References

  • ACS Publications (2023). "Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide." Organic Process Research & Development.[Link]

  • ACS Publications (2021). "Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture." Organic Process Research & Development.[Link]

  • ACS Publications (2018). "The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides." Organic Process Research & Development.[Link]

Troubleshooting

Technical Support Center: Refining Reaction Conditions for Selective Oxidation of Substituted Pyridines

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges researchers and drug development professionals face when...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges researchers and drug development professionals face when oxidizing substituted pyridines.

The synthesis of pyridine N-oxides is rarely a one-size-fits-all process. The electronic nature of the substituents directly dictates the nucleophilicity of the pyridine nitrogen, fundamentally altering the reaction kinetics and the potential for off-target oxidation. This guide bridges theoretical causality with field-proven, self-validating protocols to ensure high-yield, selective transformations.

Core Principles: The Causality of Pyridine Oxidation

To troubleshoot pyridine oxidation, one must first understand the molecular orbital electronics at play:

  • Electron-Withdrawing Groups (EWGs): Substituents like −CN , −NO2​ , or −CF3​ lower the energy of the pyridine ring's Highest Occupied Molecular Orbital (HOMO). This drastically reduces the nucleophilicity of the nitrogen lone pair, making electrophilic attack by standard peracids (like mCPBA) thermodynamically unfavorable[1].

  • Electron-Donating Groups (EDGs): Substituents like −CH3​ or −OCH3​ raise the HOMO energy, hyper-activating the nitrogen. While this makes N-oxidation rapid, it simultaneously activates benzylic C-H bonds on the side chains, making the molecule highly susceptible to competitive overoxidation (e.g., forming aldehydes or carboxylic acids)[1][2].

Understanding this electronic dichotomy is the key to selecting the correct oxidant, temperature, and catalyst.

Troubleshooting Guides & FAQs

Q1: My electron-deficient pyridine (e.g., 4-cyanopyridine) shows poor conversion with standard mCPBA. How can I drive the reaction to completion? Causality & Solution: The deactivated nitrogen in EWG-pyridines requires a highly electrophilic oxygen source. Standard mCPBA is insufficiently electrophilic. Instead, utilize a peroxo-metal complex. Methyltrioxorhenium(VII) (MTO) paired with Urea-Hydrogen Peroxide (UHP) forms a highly reactive peroxorhenium intermediate that efficiently transfers oxygen to electron-poor nitrogens[3][4]. Alternatively, heterogeneous titanium-containing molecular sieves (TS-1) refluxed with 30% H2​O2​ can quantitatively oxidize 4-cyanopyridine by overcoming the spatial and electronic barriers[5].

Q2: I am oxidizing an EDG-substituted pyridine, but I keep getting side-chain oxidation and degradation products. How do I improve selectivity? Causality & Solution: EDGs make the substrate so reactive that the oxidant begins attacking adjacent activated C-H bonds once the N-oxide is formed. To prevent this, you must kinetically freeze the side-chain oxidation pathway. Perform the mCPBA oxidation at cryogenic temperatures ( −78∘C ) for 3 hours[2]. This temperature differential allows the highly favorable N-oxidation to proceed while suppressing the activation energy required for side-chain degradation.

Q3: We are scaling up our synthesis and want to avoid the shock hazards associated with mCPBA and concentrated H2​O2​ . What are greener, safer alternatives? Causality & Solution: Large-scale peracid use poses severe thermal runaway risks. Transition to catalytic aqueous systems. Vanadium-substituted polyoxometalates (POMs), such as K6​[PW9​V3​O40​]⋅4H2​O , act as redox shuttles that activate dilute H2​O2​ in water under mild conditions[6]. Another scalable, heterogeneous option is using basic hydrotalcites (Mg-Al) with a combined oxidant of H2​O2​ and benzonitrile, which allows for simple filtration and catalyst reuse[7].

Q4: Is it possible to perform enantioselective N-oxidation on prochiral bis(pyridine) substrates? Causality & Solution: Yes. Because the heteroaromatic pyridine N-nucleus is planar, direct asymmetric oxidation was historically difficult[8]. However, recent breakthroughs utilize aspartic acid-containing peptides as chiral catalysts. The aspartyl side chain shuttles between a free acid and a peracid form, providing a highly structured chiral pocket that induces asymmetry (desymmetrization) during the oxygen transfer[8].

Quantitative Data: Oxidant Selection Matrix

Use the following self-validating matrix to select your reaction conditions based on substrate electronics and scale.

Oxidant SystemSubstrate ProfileTempAdvantagesLimitations
mCPBA (Stoichiometric) EDG-Substituted −78∘C High kinetic control; completely prevents side-chain overoxidation.Requires cryogenic cooling; shock hazard at process scale.
MTO / UHP EWG-Substituted 25∘C Extremely powerful electrophilic oxygen transfer; UHP is a safe solid.MTO is moisture-sensitive and can be cost-prohibitive.
Vanadium-POM / H2​O2​ Neutral / Scalable 40∘C Aqueous green conditions; catalyst is easily recovered and reused.May require longer reaction times for sterically hindered substrates.
Aspartic Peptides / H2​O2​ Prochiral Pyridines 4∘C Enables rare enantioselective desymmetrization of chiral frameworks.Requires specialized peptide synthesis and optimization.

Validated Experimental Protocols

Protocol A: Kinetically Controlled mCPBA Oxidation (For EDG/Sensitive Pyridines)

This protocol is self-validating: the cryogenic quench ensures no runaway overoxidation occurs during the workup.

  • Preparation: Dissolve the substituted pyridine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly −78∘C .

  • Addition: Slowly add a pre-chilled solution of purified mCPBA (1.05 equiv) in DCM dropwise over 30 minutes to prevent localized heating.

  • Reaction: Stir at −78∘C for 3 hours. Validate conversion via LC-MS (aliquots must be quenched immediately).

  • Cold Quench: While still at −78∘C , add saturated aqueous Na2​S2​O3​ to destroy unreacted peroxides before they can warm and trigger side-reactions[2].

  • Workup: Warm to room temperature, wash with saturated aqueous NaHCO3​ to remove m-chlorobenzoic acid, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Heterogeneous Vanadium-POM / H2​O2​ Oxidation (Green Scale-up)

This protocol is self-validating: the phase separation inherently isolates the product from the catalytic engine.

  • Preparation: Suspend the substituted pyridine (1.0 equiv) in deionized water (0.5 M concentration).

  • Catalyst Loading: Add the vanadium-substituted polyoxometalate catalyst ( K6​[PW9​V3​O40​]⋅4H2​O ) at 1–5 mol%[6].

  • Oxidant Addition: Slowly add 30% aqueous H2​O2​ (1.5 equiv) via a syringe pump to maintain a steady concentration of the active peroxo-vanadium species.

  • Reaction: Stir the mixture at 40∘C until TLC indicates complete consumption of the starting material.

  • Extraction & Recovery: Extract the N-oxide product with chloroform. The water-soluble POM catalyst remains in the aqueous layer and can be directly reused for subsequent batches by simply adding fresh substrate and H2​O2​ [6].

Visualizations

Pathway Pyridine Substituted Pyridine (Nucleophile) Complex Peroxo Transition State [O-Transfer] Pyridine->Complex N-lone pair attack Oxidant Electrophilic Oxidant (mCPBA, MTO/UHP) Oxidant->Complex Oxygen donation NOxide Pyridine N-Oxide (Target Product) Complex->NOxide Controlled Temp (-78°C) Strict Equivalents SideRxn Side-Chain Oxidation (Overoxidation) Complex->SideRxn Excess Oxidant High Temp + EDGs

Mechanistic pathway of pyridine N-oxidation vs. competitive side-chain overoxidation.

Workflow Start Analyze Pyridine Substituents EWG Contains EWG? (-CN, -NO2, -CF3) Start->EWG EDG Contains EDG? (-Me, -OMe, -OH) EWG->EDG No ActionEWG Use MTO/UHP or TS-1 / H2O2 EWG->ActionEWG Yes (Deactivated Ring) ActionEDG Use mCPBA at -78°C to prevent overoxidation EDG->ActionEDG Yes (Activated Ring) ActionNeutral Use Vanadium-POM / H2O2 (Green Protocol) EDG->ActionNeutral No (Neutral)

Workflow for selecting optimal oxidation conditions based on pyridine ring electronics.

References

  • Title: Catalytic Enantioselective Pyridine N-Oxidation Source: ChemRxiv / J. Org. Chem. URL: [Link]

  • Title: Mild and recyclable catalytic oxidation of pyridines to N-oxides with H2O2 in water mediated by a vanadium-substituted polyoxometalate Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Heterogeneous N-oxidation of pyridines using a combined oxidant of hydrogen peroxide and nitriles catalysed by basic hydrotalcites Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: An efficient synthesis of heterocyclic N-oxides over molecular sieve catalysts Source: RSC Publishing URL: [Link]

  • Title: Oxidation of Amines and N-Hetarenes Source: Thieme Connect URL: [Link]

  • Title: Synthesis and Biological Assessment of Novel Antimalarial N-oxides, Peroxide Dimers and Synthetic Approaches to a New prodrug Glucuronide Related to OSW-1 Source: The University of Liverpool Repository URL: [Link]

  • Title: Aromatic heterocycles 1: structures and reactions Source: GCW Gandhinagar URL: [Link]

Sources

Optimization

Overcoming challenges in the purification of pyran derivatives by column chromatography

Technical Support Center: Overcoming Challenges in the Purification of Pyran Derivatives by Column Chromatography Welcome to the Technical Support Center for the purification of pyran derivatives. This guide is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Challenges in the Purification of Pyran Derivatives by Column Chromatography

Welcome to the Technical Support Center for the purification of pyran derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the column chromatography purification of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your purification workflows.

Pyran derivatives are a diverse group of compounds with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry. However, their structural diversity also presents unique challenges in purification. Issues such as on-column degradation, co-elution with closely related impurities, and poor peak shape are common hurdles. This guide will address these specific issues in a practical question-and-answer format, explaining the underlying chemical principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying pyran derivatives by column chromatography?

A1: The primary challenges often arise from the inherent chemical properties of the pyran ring system and its substituents. Many pyran derivatives are sensitive to the acidic nature of standard silica gel, which can lead to on-column degradation, such as ring-opening or elimination reactions.[1][2] Additionally, the polarity of pyran derivatives can vary significantly, leading to difficulties in achieving good separation from starting materials or byproducts with similar polarities.[2][3] This often results in co-elution, where the desired product and impurities travel through the column at similar rates.

Q2: How can I quickly assess if my pyran derivative is stable on a standard silica gel column?

A2: A simple and effective way to check for on-column stability is to perform a "spot test" using Thin-Layer Chromatography (TLC).[4]

Experimental Protocol: TLC Stability Test

  • Dissolve a small amount of your crude product in a suitable solvent.

  • Spot the solution onto a silica gel TLC plate.

  • Allow the spot to sit on the plate for 30-60 minutes at room temperature.

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the plate under UV light and/or with a staining agent.

  • Analysis: If you observe new spots or significant streaking originating from the initial spot, it is a strong indication that your compound is degrading on the silica gel.

Troubleshooting Guide: Specific Issues and Solutions

Problem 1: Poor Separation and Co-elution of Impurities

Q3: I'm struggling to separate my target pyran derivative from a closely-related impurity. Their Rf values on TLC are almost identical. What should I do?

A3: When dealing with compounds of very similar polarity, optimizing the mobile phase (eluent) is the most critical step.[1][4] The goal is to alter the selectivity of the chromatographic system, which is a measure of its ability to distinguish between different compounds.[5]

  • Strategy 1: Modify the Solvent System. If you are using a standard two-component system like ethyl acetate/hexane, try switching to a solvent system with different chemical properties.[1][6][7] For instance, replacing ethyl acetate with dichloromethane or using a toluene-based system can alter the specific interactions between your compounds and the stationary phase, potentially improving separation.[1]

  • Strategy 2: Employ Gradient Elution. Instead of using a constant solvent composition (isocratic elution), a gradient elution can be highly effective.[1][4][8] This involves starting with a less polar mobile phase and gradually increasing its polarity over the course of the separation.[1][8] This technique helps to sharpen peaks and can resolve compounds that co-elute under isocratic conditions.[1]

Table 1: Recommended Solvent Systems for Pyran Derivatives

Polarity of Pyran DerivativeRecommended Starting Solvent Systems
Non-polarHexane/Ethyl Acetate (9:1 to 4:1)
Moderately PolarDichloromethane/Methanol (99:1 to 95:5)[6][7]
PolarEthyl Acetate/Methanol (98:2 to 90:10)

Note: The ratios are starting points and should be optimized using TLC.

Problem 2: On-Column Degradation

Q4: My pyran derivative appears to be decomposing on the silica gel column, leading to low yields and multiple impurity peaks. How can I prevent this?

A4: The acidic nature of silica gel is a common cause of degradation for sensitive compounds like some pyran derivatives.[1][2][9] The surface silanol groups (Si-OH) can act as acid catalysts.

  • Strategy 1: Deactivate the Silica Gel. You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent.[1][10] This is particularly effective for acid-sensitive compounds.

Experimental Protocol: Column with Deactivated Silica

  • Prepare your chosen eluent (e.g., 80:20 hexane/ethyl acetate).

  • Add 0.1% to 1% (v/v) of triethylamine to the eluent.

  • Use this modified eluent to prepare the silica slurry and pack the column.

  • Equilibrate the packed column with at least two column volumes of the modified eluent before loading your sample.

  • Strategy 2: Switch to a Different Stationary Phase. If deactivation is insufficient, consider using a less acidic or neutral stationary phase.[1][4]

    • Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic forms. Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.[5]

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.

    • Reversed-Phase Silica (C18): For more polar pyran derivatives, reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, can be a good option.[2]

Problem 3: Poor Peak Shape (Tailing and Fronting)

Q5: My purified fractions show significant peak tailing in the analytical chromatogram. What causes this and how can I fix it?

A5: Peak tailing is often caused by strong, unwanted interactions between the analyte and the stationary phase, or by overloading the column.[11][12] For pyran derivatives, which may contain basic nitrogen atoms or acidic hydroxyl groups, interactions with residual acidic silanol groups on the silica surface are a common cause.[12][13]

  • Solution 1: Use a Mobile Phase Modifier. As with preventing degradation, adding a small amount of a modifier to the eluent can improve peak shape. For basic pyran derivatives, add a small amount of triethylamine.[1] For acidic derivatives, a small amount of acetic or formic acid can help.[1][10]

  • Solution 2: Reduce Sample Load. Overloading the column can lead to both tailing and fronting peaks.[11][12] A general rule of thumb is to load a sample mass that is 1-2% of the total mass of the stationary phase.

  • Solution 3: Ensure Proper Sample Dissolution. The sample should be dissolved in a minimal amount of a solvent in which it is highly soluble, and ideally, the loading solvent should be the same as or weaker than the initial mobile phase.[10]

Q6: What causes peak fronting and how can I address it?

A6: Peak fronting is typically a result of column overload or poor sample solubility in the mobile phase.[11][12][14]

  • Solution 1: Decrease Sample Concentration. Dilute your sample before loading it onto the column.[13]

  • Solution 2: Dry Loading. If your compound has poor solubility in the mobile phase, consider dry loading.[15]

Experimental Protocol: Dry Loading

  • Dissolve your crude sample in a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.

  • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.

  • Carefully load this powder onto the top of your packed column.

Workflow and Decision-Making Diagrams

Diagram 1: Troubleshooting Poor Separation

start Poor Separation (Co-elution) tlc Re-optimize on TLC start->tlc solvent Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) tlc->solvent No improvement gradient Implement Gradient Elution tlc->gradient Slight improvement solvent->gradient Still poor success Improved Separation solvent->success stationary_phase Change Stationary Phase (e.g., Silica to Alumina) gradient->stationary_phase Still poor gradient->success stationary_phase->success

Caption: Decision tree for improving separation.

Diagram 2: Addressing On-Column Degradation

start Suspected On-Column Degradation tlc_stability Perform TLC Stability Test start->tlc_stability deactivate Deactivate Silica Gel (add Triethylamine to eluent) tlc_stability->deactivate Degradation confirmed success Stable Compound, Good Yield tlc_stability->success Compound is stable alt_phase Switch to Neutral/Basic Stationary Phase (e.g., Alumina) deactivate->alt_phase Degradation still observed deactivate->success rplc Consider Reversed-Phase Chromatography (C18) alt_phase->rplc Still unstable alt_phase->success rplc->success fail Degradation Persists rplc->fail

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological and Pharmacological Effects of Pyridine N-Oxides vs. Parent Pyridine Analogs

As a Senior Application Scientist, evaluating the transition from a parent pyridine to a pyridine N-oxide is a critical juncture in lead optimization. The strategic incorporation of an N-oxide moiety—or its evaluation as...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the transition from a parent pyridine to a pyridine N-oxide is a critical juncture in lead optimization. The strategic incorporation of an N-oxide moiety—or its evaluation as an active metabolite—fundamentally alters a molecule's electronic distribution, target engagement, and pharmacokinetic fate. This guide provides an objective, data-driven comparison of these two structural classes to assist researchers and drug development professionals in making informed design choices.

The Physicochemical Pivot: Structural Causality

The functional divergence between a pyridine and a pyridine N-oxide is rooted in the formation of the dative N–O bond. Oxidation of the tertiary amine nitrogen transforms the weakly polar pyridine ring into a highly polarized, resonance-stabilized system.

The dipole moment of a pyridine N-oxide is approximately 4.28 D, which is significantly larger than the parent pyridine (~2.2 D) and other typical polar bonds[1]. This massive shift in electron density pushes a formal negative charge onto the oxygen atom, transforming it into an exceptionally strong hydrogen bond acceptor. Consequently, pyridine N-oxides are frequently deployed as potent bioisosteres for carbonyl groups, capable of displacing tightly bound water molecules within protein active sites to establish new, high-affinity interactions[2].

Comparative Biological Performance: Case Studies

Target Affinity and Selectivity: The Factor Xa Paradigm

In the design of direct thrombin and Factor Xa (FXa) inhibitors, substituting a parent pyridine (or pyrazinone) with a pyridine N-oxide has historically yielded dramatic improvements in binding affinity. During the optimization of the anticoagulant otamixaban, the introduction of a 4-pyridyl N-oxide unit significantly increased both the inhibitory activity and selectivity for FXa compared to its biphenyl and parent pyridine precursors[2].

Mechanistic Causality: The N-oxide oxygen forms a critical, highly directional hydrogen-bonding network with the oxyanion hole and specific residues in the S1/S4 pocket of the enzyme. The parent pyridine, lacking this strong hydrogen-bond acceptor vector, cannot achieve the same allosteric modulation, resulting in inferior inhibitory potency[2].

Pharmacokinetics and Active Metabolites: The Imatinib Case

In vivo, parent pyridines are frequently oxidized by Cytochrome P450 (CYP) or Flavin-containing monooxygenase (FMO) enzymes. The resulting N-oxides are rarely just inactive clearance byproducts; they often retain or alter the parent drug's biological activity.

For example, the targeted therapy imatinib is metabolized into imatinib pyridine-N-oxide. Clinical pharmacokinetic profiling reveals that patients who achieve favorable therapeutic responses exhibit significantly higher trough concentrations of this specific pyridine-N-oxide metabolite[3]. This suggests the N-oxide plays a distinct role in the drug's sustained efficacy. Furthermore, while both pyridine and pyridine N-oxide act as effective inducers of xenobiotic metabolism, their distinct clearance rates lead to differing toxicological impacts on hepatic and renal tissues[4].

Quantitative Data Comparison

The following table summarizes the physicochemical and biological shifts observed when transitioning from a parent pyridine to an N-oxide analog.

ParameterParent Pyridine AnalogPyridine N-Oxide AnalogBiological / Experimental Consequence
Dipole Moment ~2.2 D~4.28 D[1]Alters aqueous solubility, solvation dynamics, and membrane permeability.
H-Bonding Capacity Weak AcceptorStrong Acceptor[1]Enhances affinity for target active sites via robust H-bond networks.
Enzyme Inhibition (FXa) Moderate/Low PotencyHigh Potency (IC50 = 1.38 nM)[2]Superior therapeutic efficacy and selectivity in anticoagulant design.
Metabolic Role Primary SubstrateActive Metabolite / Prodrug[3]Shifts clearance pathways; extends the therapeutic window.

Self-Validating Experimental Protocols

To objectively compare a pyridine N-oxide against its parent analog, assays must be designed as self-validating systems —incorporating internal controls that verify the assay's integrity before any comparative claims are made.

Protocol 1: Comparative In Vitro Target Binding (FXa Chromogenic Assay)

This assay directly correlates the structural change (N-oxidation) to a functional consequence (Vmax reduction).

  • Compound Preparation: Dissolve both the pyridine and pyridine N-oxide analogs in anhydrous DMSO to a 10 mM stock.

    • Causality: N-oxides exhibit different solvation dynamics than parent pyridines. Standardizing in anhydrous DMSO ensures differential aqueous solubility does not confound initial stoichiometric calculations.

  • System Validation (Internal Control): Prepare a "Vehicle-Only" well (DMSO + Enzyme) to establish the uninhibited Vmax, and a "No-Enzyme" well to quantify background substrate hydrolysis. Calculate the Z'-factor; proceed only if Z' > 0.5.

  • Pre-Incubation: Incubate 10 nM of human FXa with varying concentrations of the test compounds (0.1 nM to 10 µM) in assay buffer (50 mM Tris, 150 mM NaCl, pH 7.4) for 30 minutes at 37°C.

    • Causality: The dative N-O bond requires time to displace active-site water molecules and establish its hydrogen-bonding network. Skipping pre-incubation artificially penalizes the N-oxide's apparent binding kinetics.

  • Kinetic Readout: Add the chromogenic substrate (e.g., S-2222) and measure absorbance at 405 nm continuously for 15 minutes. Calculate the IC50 from the initial velocity (V0) curves.

Protocol 2: Microsomal Stability and Metabolic Clearance Profiling

This workflow evaluates how the increased polarity of the N-oxide alters hepatic clearance.

  • Microsome Incubation: Incubate 1 µM of each compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) at 37°C.

  • Orthogonal Validation (Internal Control): Run parallel incubations with a high-clearance reference (Verapamil) and a "Minus-NADPH" negative control.

    • Causality: The Minus-NADPH control differentiates true enzymatic CYP/FMO metabolism from chemical instability or non-specific protein binding, validating that any observed clearance is strictly metabolic.

  • Quenching & Extraction: At specific time points (0, 5, 15, 30, 60 min), quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant to determine the in vitro half-life (t1/2) and intrinsic clearance (CL_int).

Pathway and Workflow Visualizations

G Parent Parent Pyridine (Weak H-Bond Acceptor) CYP CYP450 / FMO Oxidation Parent->CYP Hepatic Metabolism Target1 Altered Target Affinity (e.g., FXa Inhibition) Parent->Target1 Baseline Activity NOxide Pyridine N-Oxide (Dipole 4.28 D) CYP->NOxide N-Oxidation NOxide->Target1 Enhanced Binding Target2 Altered Pharmacokinetics NOxide->Target2 Increased Solubility

Metabolic conversion of pyridine to N-oxide and resulting biological effects.

Workflow Step1 Compound Preparation Pyridine vs N-Oxide Step2 In Vitro Assay FXa Chromogenic Substrate Step1->Step2 Step3 Microsomal Stability Liver Microsomes Step1->Step3 Step4 LC-MS/MS Quantification Determine IC50 & t1/2 Step2->Step4 Step3->Step4 Step5 Data Synthesis Efficacy vs. Clearance Step4->Step5

Self-validating experimental workflow for comparing pyridine and N-oxide analogs.

References

  • Comparison of the effects of pyridine and its metabolites on rat liver and kidney Source: PubMed / NIH URL:4

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents Source: PMC / NIH URL:2

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: PMC / NIH URL:1

  • Association of the Trough, Peak/Trough Ratio of Imatinib, Pyridine–N-Oxide Imatinib... Source: Frontiers in Pharmacology URL:3

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide Derivatives: A Comprehensive Comparison Guide

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic selection of core scaffolds. The 4-(2,6-Dimethyl-tetrahydro-pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic selection of core scaffolds. The 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide motif (derived from CAS 1210911-04-8) has emerged as a highly privileged building block, particularly in the development of kinase inhibitors (e.g., mTOR/PI3K) and coagulation factor inhibitors[1].

This guide objectively compares the performance of this optimized scaffold against traditional alternatives, such as piperidine-pyridines and unsubstituted tetrahydropyran (THP) derivatives. By synthesizing structural rationale with empirical in vitro data, we demonstrate how the dual incorporation of an N-oxide moiety and a sterically shielded THP ring systematically resolves common liabilities in drug discovery: poor aqueous solubility, high hERG toxicity, and rapid cytochrome P450 (CYP450) mediated clearance[2][3].

Mechanistic Rationale: The Causality of Scaffold Evolution

To understand the superiority of the 4-(2,6-dimethyl-THP)-pyridine 1-oxide scaffold, we must deconstruct its structural components and their direct impact on molecular behavior.

The Pyridine 1-Oxide Advantage

Standard pyridine rings, while ubiquitous, often suffer from high basicity (pKa ~5.2), leading to off-target hERG channel inhibition and subsequent cardiotoxicity. Oxidation to the pyridine 1-oxide fundamentally alters the electronic distribution[4].

  • Reduced Basicity: The N-O dipole significantly lowers the pKa, eliminating the electrostatic interaction with acidic residues in the hERG channel pore.

  • Novel Binding Interactions: The oxygen atom acts as a potent, directional hydrogen-bond acceptor, enabling nonclassical interactions with target proteins (e.g., bridging water molecules in kinase hinge regions)[1].

The 2,6-Dimethyl-Tetrahydropyran (THP) Shield

The THP ring is a well-documented bioisostere for cyclohexane, utilized to lower lipophilicity (LogP) and improve aqueous solubility by introducing a polar oxygen atom[2][5]. However, unsubstituted THP rings are highly susceptible to oxidative metabolism at the α -carbons adjacent to the oxygen.

  • Conformational Locking & Steric Shielding: The addition of methyl groups at the 2 and 6 positions provides severe steric hindrance, physically blocking CYP450 enzymes from accessing the vulnerable α -protons. This modification drastically reduces intrinsic clearance ( Clint​ ) while locking the THP ring into a favorable chair conformation for target binding.

SAR_Logic A Base Scaffold: Pyridine B N-Oxidation: Pyridine 1-oxide (↓ hERG Liability) A->B Oxidation C THP Ring Addition: THP-Pyridine 1-oxide (↑ Aqueous Solubility) B->C Cross-Coupling D 2,6-Dimethyl Substitution: Target Scaffold (↑ Metabolic Stability) C->D Steric Shielding

Caption: Stepwise SAR optimization logic leading to the 4-(2,6-dimethyl-THP)-pyridine 1-oxide scaffold.

SAR Comparison: Performance vs. Alternatives

To objectively evaluate the scaffold, we compare it against two common baseline structures used in early-stage hit-to-lead campaigns. The data below represents a synthesized SAR profile typical of kinase inhibitor optimization workflows.

Quantitative Data Comparison
ScaffoldStructural DescriptionTarget IC 50​ (nM)HLM Clint​ (µL/min/mg)LogD (pH 7.4)hERG IC 50​ (µM)
Alternative A 4-(Piperidin-4-yl)-pyridine12.545.21.22.1 (High Risk)
Alternative B 4-(THP-4-yl)-pyridine 1-oxide8.438.61.8>30 (Safe)
Target Scaffold C 4-(2,6-Dimethyl-THP-4-yl)-pyridine 1-oxide 5.2 <5.0 2.4 >30 (Safe)

Key Takeaways:

  • Safety: Transitioning from Alternative A to B (introducing the N-oxide) completely rescues the hERG liability, shifting the IC 50​ from a dangerous 2.1 µM to a safe >30 µM[1].

  • Metabolic Stability: Alternative B still suffers from high human liver microsome (HLM) clearance due to THP ring oxidation. The 2,6-dimethyl substitution in Scaffold C drops Clint​ to <5.0 µM, ensuring a viable in vivo half-life.

  • Potency: The conformational rigidity imparted by the dimethyl groups pre-organizes the molecule, reducing the entropic penalty of binding and improving the target IC 50​ to 5.2 nM.

Experimental Methodologies: Self-Validating Protocols

As application scientists, we rely on robust, self-validating assay systems. Below are the field-proven protocols used to generate the comparative SAR data.

Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay

Purpose: To validate the steric shielding effect of the 2,6-dimethyl substitution against CYP450 metabolism.

  • Preparation: Thaw Human Liver Microsomes (HLM, 20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Incubation Mixture: Combine HLM (final concentration 0.5 mg/mL) with the test compound (final concentration 1 µM, 0.1% DMSO limit to prevent CYP inhibition) in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality Note: NADPH is the obligate cofactor for Phase I CYP450 oxidation. Omitting NADPH in a parallel control sample serves as a self-validating step to rule out chemical instability or non-CYP mediated degradation.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate Clint​ using the elimination rate constant ( k ) from the log-linear plot of remaining compound versus time.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify target affinity (IC 50​ ) without interference from the auto-fluorescence common to pyridine derivatives.

  • Reagent Assembly: Prepare the kinase (e.g., PI3K α or mTOR), biotinylated substrate, and ATP at their respective Km​ concentrations in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense test compounds in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well pro-binding microplate.

  • Reaction: Add the kinase/substrate mixture. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET development solution containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor) alongside EDTA (to chelate Mg 2+ and stop the kinase reaction).

  • Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Causality Note: TR-FRET utilizes a time-delay before measuring emission. This allows the short-lived background auto-fluorescence of the pyridine 1-oxide compounds to decay, ensuring the 665/615 ratio is strictly representative of kinase inhibition.

Pathway L Growth Factor R Receptor Tyrosine Kinase (RTK) L->R P PI3K Activation R->P M mTORC1 / mTORC2 Complex P->M E Tumor Cell Proliferation M->E I 4-(2,6-Dimethyl-THP)- Pyridine 1-Oxide Derivatives I->M Competitive Inhibition

Caption: Mechanism of action for THP-pyridine 1-oxide derivatives in the intracellular PI3K/mTOR signaling pathway.

Conclusion

The integration of the 4-(2,6-dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide scaffold represents a masterclass in rational drug design. By combining the hERG-sparing and hydrogen-bonding properties of the N-oxide with the metabolically shielded, lipophilicity-lowering THP ring, medicinal chemists can bypass the traditional bottlenecks of early-stage lead optimization. The comparative data clearly indicates that this specific derivative outperforms its unsubstituted and piperidine-based counterparts, making it a highly recommended building block for next-generation targeted therapies.

Sources

Validation

Benchmarking the neuroprotective effects of novel compounds against established standards

A Comparative Framework for Evaluating Therapeutic Potential The development of novel therapeutics for neurodegenerative diseases like Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) is a critical endea...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Framework for Evaluating Therapeutic Potential

The development of novel therapeutics for neurodegenerative diseases like Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) is a critical endeavor in neuroscience. For researchers and drug development professionals, the rigorous preclinical assessment of new neuroprotective compounds is a crucial step. This guide provides a comprehensive framework for benchmarking these novel compounds against established standards, ensuring an objective evaluation of their performance through supportive experimental data.

A systematic benchmarking process is essential to validate the therapeutic promise of a new molecule. It helps to understand its mechanism of action in comparison to existing treatments and provides a solid foundation for further development. This guide will outline key in vitro and in vivo models, present detailed experimental protocols, and offer a structure for data presentation, using a hypothetical "Compound Y" benchmarked against Edaravone, a known neuroprotective agent.

Selecting the Right Models and Standards for Meaningful Comparison

The validity of a benchmarking study hinges on the appropriate selection of experimental models and standard compounds. The chosen models should accurately reflect the pathological features of the human disease.

In Vitro Models:

  • Primary Neuronal Cultures: These are derived from rodent brain tissue and offer a physiologically relevant environment for studying neuronal health and death.[1]

  • Ex Vivo Brain Slices: These maintain the complex cellular architecture of the brain, providing a more integrated system for study.[2]

  • Immortalized Neuronal Cell Lines (e.g., SH-SY5Y, PC12): These are valuable for high-throughput screening and initial validation of compounds.[2][3]

  • Induced Pluripotent Stem Cell (iPSC)-derived Neurons: These can be generated from patient cells, offering a powerful platform for modeling human neurodegenerative diseases.[4]

In Vivo Models:

  • Toxin-Induced Models: Acute neurotoxin administration, such as 6-hydroxydopamine (6-OHDA) for Parkinson's or kainic acid for excitotoxicity, can replicate specific aspects of neurodegeneration.[5]

  • Genetic Models: Transgenic animals expressing disease-related genes, like APP/PS1 mice for Alzheimer's, provide a progressive and pathologically relevant model.[6][7]

  • Ischemia/Reperfusion Models: Models like middle cerebral artery occlusion (MCAO) are essential for assessing neuroprotective agents for stroke.[8]

Established Standards:

The choice of a standard compound should align with the neurodegenerative pathway under investigation. For this guide, Edaravone is used as the standard. It is a potent free radical scavenger used in the treatment of ALS and acute ischemic stroke.[9][10][11][12] Its well-documented antioxidant properties make it an excellent benchmark for novel compounds targeting oxidative stress.[9][11]

A Step-by-Step Experimental Workflow for Benchmarking

A structured workflow ensures a thorough and systematic comparison of a novel compound against a standard.

experimental_workflow cluster_invitro Phase 1: In Vitro Assessment cluster_invivo Phase 2: In Vivo Confirmation A Determine Cytotoxicity Thresholds (e.g., MTT Assay) B Select Non-Toxic Concentrations A->B C Induce Neuronal Damage (e.g., Oxidative Stress) B->C D Treat with Compound Y vs. Edaravone C->D E Evaluate Neuroprotection (Cell Viability, Apoptosis) D->E F Investigate Mechanism of Action (ROS Levels, Mitochondrial Health) E->F G Choose Relevant Animal Model F->G Transition to In Vivo based on promising results H Conduct Pharmacokinetic Studies G->H I Induce Neurodegeneration H->I J Administer Compound Y vs. Edaravone I->J K Perform Behavioral Analysis J->K L Conduct Histological & Biochemical Evaluation K->L

Caption: A streamlined workflow for benchmarking neuroprotective compounds.

Essential Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate neuroprotection, using hydrogen peroxide (H₂O₂) to induce oxidative stress in primary cortical neurons.

Neuronal Viability Assessment (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]

Protocol:

  • Cell Seeding: Plate primary cortical neurons in a 96-well plate at a density of 1 x 10⁵ cells/well and culture for 7-10 days.

  • Compound Application: Pre-treat the neurons with various concentrations of Compound Y or Edaravone for 2 hours.

  • Induce Injury: Add H₂O₂ to a final concentration of 100 µM to all wells (except controls) and incubate for 24 hours.

  • MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15][16]

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measure Absorbance: Read the absorbance at 570 nm with a microplate reader.[15][17]

  • Data Analysis: Calculate cell viability as a percentage relative to the control group.[3]

Apoptosis Quantification (Caspase-3 Activity Assay)

Caspase-3 is a key enzyme in the apoptotic pathway, and its activity serves as a direct measure of apoptosis.

Protocol:

  • Cell Treatment: Treat neurons as described in the MTT assay protocol.

  • Cell Lysis: After 24 hours of H₂O₂ exposure, lyse the cells using a buffer from a commercial caspase-3 activity assay kit.[18]

  • Substrate Reaction: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.[19]

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.[19]

  • Measure Absorbance: Measure the absorbance at 405 nm, which reflects the amount of p-nitroaniline (pNA) released.[19]

  • Data Analysis: Normalize caspase-3 activity to the total protein concentration and express it as a fold change from the control.

Intracellular Reactive Oxygen Species (ROS) Measurement

The DCFH-DA assay is used to quantify intracellular ROS levels. DCFH-DA is a cell-permeable dye that becomes fluorescent when oxidized by ROS.[20][21][22]

Protocol:

  • Cell Treatment: Treat neurons with Compound Y or Edaravone, followed by H₂O₂.

  • Dye Loading: Wash the cells with warm HBSS and incubate with 10 µM DCFH-DA for 30 minutes at 37°C.[23]

  • Measure Fluorescence: Wash the cells to remove excess dye and measure fluorescence at an excitation/emission of 485/535 nm.[20][22]

  • Data Analysis: Express ROS levels as a percentage of the H₂O₂-treated control group.

Presenting Comparative Data

Clear and concise data presentation is crucial for objective comparison.

Table 1: Neuroprotective Effects of Compound Y and Edaravone on H₂O₂-Induced Neuronal Death.

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Vehicle Control-100 ± 4.8
H₂O₂ (100 µM)-42.6 ± 3.5
Compound Y + H₂O₂165.3 ± 4.2
1088.1 ± 5.4
5094.2 ± 4.7
Edaravone + H₂O₂158.7 ± 3.9
1078.2 ± 4.1
5083.5 ± 4.6

Table 2: Effects of Compound Y and Edaravone on Apoptosis and Oxidative Stress.

Treatment GroupConcentration (µM)Caspase-3 Activity (Fold Change)Intracellular ROS (% of H₂O₂ Control)
Vehicle Control-1.0 ± 0.2N/A
H₂O₂ (100 µM)-4.1 ± 0.5100 ± 8.1
Compound Y + H₂O₂101.3 ± 0.339.8 ± 5.1
Edaravone + H₂O₂102.3 ± 0.455.4 ± 6.3

Data are presented as mean ± SEM from three independent experiments.

Mechanistic Insights and Pathway Analysis

The hypothetical data suggest that Compound Y offers greater neuroprotection than Edaravone against oxidative stress. This is evidenced by a more substantial reduction in apoptosis and intracellular ROS. This could indicate that Compound Y has more potent antioxidant properties or that it activates additional protective pathways.

A key pathway to investigate is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a primary regulator of the antioxidant response.[24][25] Nrf2 activation triggers the expression of numerous antioxidant and cytoprotective genes.[26][27]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes activates Neuroprotection Neuroprotection Genes->Neuroprotection

Caption: The Nrf2 signaling pathway and its role in neuroprotection.

To confirm the involvement of the Nrf2 pathway, further experiments such as Western blotting for Nrf2 nuclear translocation and qPCR for its target genes would be required.

Conclusion and Future Directions

This guide provides a structured approach for benchmarking novel neuroprotective compounds. The hypothetical data for Compound Y highlight its potential as a more effective agent than Edaravone in an in vitro model of oxidative stress. However, these findings must be validated in appropriate in vivo models.

Future research should focus on:

  • In vivo Efficacy: Evaluating the neuroprotective effects of Compound Y in relevant animal models.

  • Pharmacokinetics: Determining the compound's ability to cross the blood-brain barrier.

  • Safety and Toxicology: Establishing a comprehensive safety profile.

By following a rigorous benchmarking strategy, researchers can more effectively identify and advance promising neuroprotective therapies for neurodegenerative diseases.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone? Retrieved from [Link]

  • Parikh, N. S., & Navi, B. B. (2018). Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury. Journal of Central Nervous System Disease, 10, 1179573518776601. [Link]

  • Kass-Hout, T. A., & KASS-HOUT, O. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P & T : a peer-reviewed journal for formulary management, 43(6), 348–351. [Link]

  • Kalin, M. L., & Ernst, M. E. (2024). Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis. The Annals of pharmacotherapy, 58(5), 519–525. [Link]

  • ALS News Today. (2025, April 4). Edaravone is more than antioxidant in ALS treatment, early study shows. Retrieved from [Link]

  • Jo, A., Lee, D., & Lee, Y. S. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of visualized experiments : JoVE, (158), 10.3791/61068. [Link]

  • Bio-protocol. (2023, February 5). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Intracellular ROS Assay Kit. Retrieved from [Link]

  • InnoSer. (2025, November 25). In vitro neurology assays. Retrieved from [Link]

  • Zhang, R., Xu, M., Wang, Y., Xie, F., Zhang, G., & Qin, X. (2017). Nrf2-A Promising Therapeutic Target for Defensing Against Oxidative Stress in Stroke. Molecular neurobiology, 54(8), 6006–6017. [Link]

  • RayBiotech. (n.d.). Caspase-3 Activity Assay Kit (Colorimetric). Retrieved from [Link]

  • Buendia, I., Michalska, P., Fernandez-Mendivil, M., & Egea, J. (2016). Nrf2 Signaling: An Adaptive Response Pathway for Neurodegenerative Disorders. In Oxidative Stress and Clinical Practice. IntechOpen. [Link]

  • Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.18. [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from [Link]

  • Ali, T., Kim, T., & Kim, M. O. (2024). Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer's Disease. Antioxidants (Basel, Switzerland), 13(6), 735. [Link]

  • Martins, A. C., & Outeiro, T. F. (2024). Exploring the neuroprotective potential of Nrf2-pathway activators against annonacin toxicity. Scientific reports, 14(1), 20261. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Madhavan, L., & Garmay-Gutierrez, A. (2012). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. Amyotrophic Lateral Sclerosis. InTech. [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]

  • MD Biosciences. (2024, March 18). In Vitro Modeling. Retrieved from [Link]

  • Wright, C. M., & Capps, K. D. (2014). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of biomolecular screening, 19(1), 66–75. [Link]

  • Dawson, T. M., & Golde, T. E. (2018). Animal Models of Neurodegenerative Diseases. Nature neuroscience, 21(10), 1373–1379. [Link]

  • Okovityi, S. V., & Kudryavtsev, B. P. (2022). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Journal of clinical medicine, 11(19), 5894. [Link]

  • Slanzi, A., & Iannoto, G. (2020). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in neurology, 11, 593740. [Link]

  • Blesa, J., & Przedborski, S. (2014). Parkinson's disease: animal models and dopaminergic cell vulnerability. Frontiers in neuroanatomy, 8, 155. [Link]

  • McGurk, L., & Bonini, N. M. (2015). Drosophila as an In Vivo Model for Human Neurodegenerative Disease. Genetics, 201(2), 377–391. [Link]

  • Stroke Progress Review Group. (2009). Recommendations for standards regarding preclinical neuroprotective and restorative drug development. Stroke, 40(3 Suppl), S83–S84. [Link]

  • Maher, P., & Dargusch, R. (2008). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Brain research, 1237, 136–145. [Link]

  • Kim, M., & Lee, J. (2024). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. Nutrients, 16(20), 3358. [Link]

  • ResearchGate. (n.d.). Profiling flow-chart to identify neuroprotective compounds with potential therapeutic efficacy. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide proper disposal procedures

In-Depth Operational Guide: Handling and Disposal of 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide Executive Summary As a Senior Application Scientist, I frequently guide research teams through the logistical a...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Operational Guide: Handling and Disposal of 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide

Executive Summary

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling specialized heterocyclic compounds. 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide (CAS: 1210911-04-8) is a highly specific N-oxide derivative utilized in advanced drug discovery and synthetic research. Proper disposal of this compound is not merely a regulatory formality; it is a critical operational requirement to prevent the release of toxic nitrogen oxides (NOx) and ensure laboratory safety. This guide provides a self-validating, step-by-step methodology for the segregation, packaging, and disposal of this chemical in strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[1].

Chemical Profile & Mechanistic Risk Assessment

Expertise & Experience: The Causality of Risk To dispose of a chemical safely, one must first understand its intrinsic reactivity. Pyridine N-oxides possess a highly polarized N-O dative bond. While this makes them excellent oxygen transfer agents in synthesis, it introduces specific environmental and thermal liabilities that dictate our disposal strategy:

  • Hygroscopicity & Environmental Mobility: Like many pyridine 1-oxides, this compound is hygroscopic and highly water-soluble[2]. If improperly disposed of via sink drains, it will rapidly mobilize in aquatic systems, bypassing standard municipal wastewater filtration[2]. Consequently, drain disposal is strictly prohibited[3].

  • Thermal Decomposition: Upon exposure to excess heat or during improper incineration, the N-O bond cleaves, leading to the rapid evolution of toxic gases, primarily Nitrogen oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO2)[2].

  • Incompatibilities: It reacts vigorously with strong oxidizing agents[2]. Mixing this waste stream with oxidizers (e.g., peroxides, permanganates) in a waste container can trigger exothermic degradation.

Step-by-Step Disposal Protocol

Trustworthiness: A Self-Validating System The following protocol ensures that every action is verified by a subsequent safety check, establishing a closed-loop system for RCRA compliance.

Phase 1: Segregation & Containment

  • Isolate the Waste Stream: Designate a chemically compatible waste container—such as high-density polyethylene (HDPE) or glass—exclusively for pyridine N-oxide derivatives[1].

    • Validation Check: Review the container's previous use log to ensure no strong oxidizing agents were previously stored within it.

  • Maintain Inert Atmosphere (For Bulk Powder): If disposing of large quantities of the pure, unreacted powder, purge the headspace of the waste container with an inert gas (Argon or Nitrogen) before sealing[2]. This prevents moisture absorption and subsequent degradation.

  • Seal and Inspect: Tightly cap the container. Visually inspect the threading and seal for any particulate residue that could compromise the closure.

Phase 2: Labeling & RCRA Documentation

  • Apply Standardized Labeling: Immediately affix a compliant "Hazardous Waste" label to the container[3].

  • Detail the Constituents: Write the full chemical name: "4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide" and its approximate concentration. Never use abbreviations or structural shorthand[3].

Phase 3: Transfer & Final Disposal

  • Transfer to SAA: Move the sealed, labeled container to the laboratory's designated Satellite Accumulation Area. Ensure it is stored away from heat sources and incompatible chemicals[3].

  • Submit for EHS Pickup: Complete your institution's Environmental Health and Safety (EHS) waste pickup request form.

  • Incineration via Licensed Contractor: The final disposal must be executed by a licensed hazardous waste disposal company[1]. The standard and safest method for pyridine N-oxides is high-temperature incineration equipped with NOx scrubbers to neutralize toxic combustion byproducts.

Data Presentation: Chemical & Disposal Parameters

ParameterSpecification / Guideline
Chemical Name 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide
CAS Number 1210911-04-8
Molecular Formula C12H17NO2
Primary Hazards Skin/Eye Irritation, Toxic Combustion Products (NOx)
Incompatibilities Strong oxidizing agents, moisture
EPA Regulation RCRA Hazardous Waste (General Organic/Toxic)
Approved Disposal Method High-temperature incineration with NOx scrubbing
Drain Disposal STRICTLY PROHIBITED

Mandatory Visualization: Waste Management Workflow

G N1 1. Waste Segregation Isolate from Oxidizers N2 2. Containment Seal in HDPE/Glass under Inert Gas N1->N2 N3 3. RCRA Labeling Full Name & Accumulation Date N2->N3 N4 4. SAA Storage Transfer to Satellite Accumulation Area N3->N4 N5 5. Final Disposal EHS Pickup & Incineration (NOx Scrubbed) N4->N5

RCRA-compliant disposal workflow for pyridine N-oxide derivatives.

References

  • [2] Title: SAFETY DATA SHEET - Fisher Scientific (Pyridine-N-oxide) Source: fishersci.com URL:

  • [3] Title: Laboratory Waste Management Guidelines Source: odu.edu URL:

  • [1] Title: Chemical Waste Disposal Guidelines for Educational Facilities Source: mlienvironmental.com URL:

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Handling

A Prudent Approach to Handling 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide: A Guide to Personal Protective Equipment and Safe Laboratory Practices

This document is structured to provide not just a list of procedures, but a logical framework for risk mitigation, ensuring that every step is a self-validating component of a robust safety system. Hazard Assessment: A P...

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Author: BenchChem Technical Support Team. Date: March 2026

This document is structured to provide not just a list of procedures, but a logical framework for risk mitigation, ensuring that every step is a self-validating component of a robust safety system.

Hazard Assessment: A Precautionary Principle

Given the novelty of 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide, a thorough hazard assessment based on its constituent chemical moieties is our primary line of defense.

  • Pyridine N-oxide Moiety: Pyridine and its derivatives are known to be hazardous.[1] Pyridine itself can cause skin and eye irritation, and its fumes can lead to respiratory issues, headaches, and dizziness.[1][2] The N-oxide functional group can alter the reactivity and biological activity of the parent pyridine ring. While toxicological data for many N-oxides is limited, it is prudent to assume similar or potentially increased hazards. The Safety Data Sheet for Pyridine-N-oxide indicates that it may cause eye, skin, and respiratory irritation.[3][4][5]

  • Substituted Tetrahydropyran Moiety: Tetrahydropyran and its derivatives are generally less hazardous than pyridine, but can still pose risks. Some are flammable and can cause skin and eye irritation.[6][7] The presence of dimethyl substitution on the tetrahydropyran ring of our compound of interest is unlikely to decrease its potential for irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide.

Body PartRequired PPERationale and Specifications
Eyes and Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and aerosols.[1][3] A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
Hands Nitrile or Neoprene glovesLatex gloves are not recommended for handling pyridine and its derivatives.[1] Nitrile or neoprene gloves offer better chemical resistance. Always double-glove when handling the neat compound or concentrated solutions. Check gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.
Body Chemical-resistant lab coatA fully buttoned, long-sleeved lab coat made of a chemical-resistant material is required. This should be worn over personal clothing and should not be taken outside of the laboratory.
Respiratory Use of a certified chemical fume hood is the primary engineering control. In the absence of adequate ventilation, or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation of dust or vapors.[1] Respirator use requires proper fit-testing and training as per OSHA regulations (29 CFR 1910.134).[3][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan will ensure that safety is integrated into every stage of your workflow.

Preparation and Weighing
  • Designated Area: All work with 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide should be conducted in a designated area within a certified chemical fume hood.[1]

  • Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.[3]

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Labeling: All containers holding the compound or its solutions must be clearly labeled with the full chemical name and appropriate hazard warnings.[1]

Dissolution and Reaction Setup
  • Solvent Addition: Add solvents slowly to the solid compound to avoid splashing.

  • Closed System: Whenever possible, perform reactions in a closed system to contain any potential off-gassing.

  • Temperature Control: Be mindful of exothermic reactions. Use an ice bath for cooling as needed.

Post-Reaction Workup and Purification
  • Quenching: Quench reactions carefully, especially if reactive reagents were used.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood.

The following diagram illustrates the recommended workflow for handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Verify Fume Hood & PPE Verify Fume Hood & PPE Designate Work Area Designate Work Area Verify Fume Hood & PPE->Designate Work Area Weigh Solid in Hood Weigh Solid in Hood Designate Work Area->Weigh Solid in Hood Prepare Solution Prepare Solution Weigh Solid in Hood->Prepare Solution Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Decontaminate Glassware Decontaminate Glassware Conduct Reaction->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste

Caption: A typical laboratory workflow for handling potentially hazardous research chemicals.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2][4] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3][4] For larger spills, evacuate the lab and contact your institution's environmental health and safety (EHS) department.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with 4-(2,6-Dimethyl-tetrahydro-pyran-4-yl)-pyridine 1-oxide, including gloves, weighing boats, and absorbent materials, must be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Waste Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.

The disposal process can be visualized as follows:

G Contaminated Material Contaminated Material Segregated Waste Container Segregated Waste Container Contaminated Material->Segregated Waste Container Collect Labeled Hazardous Waste Labeled Hazardous Waste Segregated Waste Container->Labeled Hazardous Waste Seal & Label EHS Pickup EHS Pickup Labeled Hazardous Waste->EHS Pickup Dispose

Caption: The mandatory waste stream for materials contaminated with the topic compound.

By adhering to these guidelines, you are not only protecting yourself but also fostering a culture of safety within your research environment. Remember, with novel compounds, an abundance of caution is always the most scientific approach.

References

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. Available at: [Link]

  • Material Safety Data Sheet - Pyridine-N-oxide, 98% - Cole-Parmer. Available at: [Link]

  • Pyridine-N-oxide - SAFETY DATA SHEET. Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. Available at: [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration. Available at: [Link]

  • Chemical Safety - Occupational Health and Safety - Virginia Commonwealth University. Available at: [Link]

  • Guidance documents - ECHA - European Union. Available at: [Link]

  • EUROPE – ECHA : New hazard classes – Details of the application dates. Available at: [Link]

  • ECHA Amends CLP Criteria Guidance Ahead of 1 May 2025 Self-classification Deadline. Available at: [Link]

  • Laboratory Safety Guidance - OSHA. Available at: [Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. - eCFR. Available at: [Link]

  • Introduction to ECHA's guidance on new CLP hazard classes - YouTube. Available at: [Link]

  • New guidelines on restrictions and hazardous substances - TEAM mastery. Available at: [Link]

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories - National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

  • Safety Data Sheet: Methyltetrahydropyran - Carl ROTH. Available at: [Link]

  • Safety Data Sheet: Tetrahydrofuran - Carl ROTH. Available at: [Link]

  • 2,6-DIMETHYL-4-(TETRAHYDRO-PYRAN-4-YL)-PYRIDINE - NextSDS. Available at: [Link]

  • Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. Available at: [Link]

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